2-Chloro-6-phenylpyridine-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-chloro-6-phenylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-7-9(12(15)16)6-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXVJSNNEVHWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-phenylpyridine-4-carboxylic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-phenylpyridine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to its limited documentation in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to present a predictive yet robust profile of its chemical structure, physicochemical properties, and reactivity. A detailed, multi-step synthetic protocol is proposed, complete with mechanistic insights and experimental considerations. Furthermore, this document explores the prospective applications of this molecule, particularly in drug discovery, and provides an educated prediction of its spectral characteristics for identification and analysis.
Introduction
Pyridine-based carboxylic acids are a cornerstone of modern drug discovery and development, with their rigid scaffold and versatile functionalization points enabling the fine-tuning of pharmacological properties.[1] The introduction of a phenyl group and a reactive chloro-substituent at the 2- and 6-positions, respectively, of a pyridine-4-carboxylic acid core is anticipated to yield a molecule with unique electronic and steric characteristics. The chloro atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, serves as a versatile handle for a variety of nucleophilic substitution and cross-coupling reactions.[2][3] This, combined with the therapeutic potential often associated with phenyl-pyridine motifs, positions 2-Chloro-6-phenylpyridine-4-carboxylic acid as a valuable, albeit underexplored, building block for the synthesis of novel bioactive compounds and functional materials.[4]
Chemical Structure and Nomenclature
The proposed structure of the title compound is a pyridine ring substituted with a chlorine atom at the 2-position, a phenyl group at the 6-position, and a carboxylic acid group at the 4-position.
Systematic (IUPAC) Name: 2-Chloro-6-phenylpyridine-4-carboxylic acid
Molecular Formula: C₁₂H₈ClNO₂
Molecular Weight: 233.65 g/mol
Chemical Structure:
Caption: Chemical structure of 2-Chloro-6-phenylpyridine-4-carboxylic acid.
Predicted Physicochemical Properties
The properties of 2-Chloro-6-phenylpyridine-4-carboxylic acid can be inferred from analogous compounds. The presence of the carboxylic acid group suggests it will be a solid at room temperature with a relatively high melting point. The pyridine ring and the carboxylic acid group will allow for hydrogen bonding, potentially leading to moderate solubility in polar protic solvents.
| Property | Predicted Value/Information | Rationale/Comparison |
| Appearance | White to off-white solid | Based on similar pyridine carboxylic acids. |
| Melting Point | >200 °C | Similar to 2-Chloro-6-methylpyridine-4-carboxylic acid (206-214 °C). |
| Solubility | Soluble in DMSO, DMF, and hot alcohols. Sparingly soluble in water. | The carboxylic acid group enhances polarity, but the phenyl and chloro substituents increase lipophilicity. |
| pKa | ~3-4 | The carboxylic acid proton is expected to be acidic, similar to other pyridine carboxylic acids. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-Chloro-6-phenylpyridine-4-carboxylic acid can be envisioned starting from the commercially available 2,6-dichloropyridine-4-carboxylic acid. This multi-step synthesis leverages the differential reactivity of the chloro-substituents and well-established palladium-catalyzed cross-coupling reactions.
Caption: Proposed synthetic workflow for 2-Chloro-6-phenylpyridine-4-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Esterification of 2,6-Dichloropyridine-4-carboxylic acid
-
Rationale: Protection of the carboxylic acid group as a methyl ester is crucial to prevent interference with the subsequent palladium-catalyzed cross-coupling reaction. The ester can be readily hydrolyzed in the final step.
-
Procedure:
-
To a solution of 2,6-dichloropyridine-4-carboxylic acid (1.0 eq) in toluene, add thionyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
To the resulting crude acid chloride, add methanol (excess) and heat to reflux for 1-2 hours.
-
Cool the reaction, remove the methanol under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl 2,6-dichloropyridine-4-carboxylate.
-
Step 2: Selective Suzuki-Miyaura Cross-Coupling
-
Rationale: The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In 2,6-dichloropyridines, selective mono-arylation can often be achieved under carefully controlled conditions due to the deactivation of the second position after the first coupling.[5] The 2-position of the pyridine ring is generally more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions.[2]
-
Procedure:
-
In a flame-dried Schlenk flask, combine methyl 2,6-dichloropyridine-4-carboxylate (1.0 eq), phenylboronic acid (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 2-chloro-6-phenylpyridine-4-carboxylate.
-
Step 3: Hydrolysis of the Methyl Ester
-
Rationale: The final step involves the deprotection of the carboxylic acid via saponification of the methyl ester.
-
Procedure:
-
Dissolve methyl 2-chloro-6-phenylpyridine-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the THF under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-Chloro-6-phenylpyridine-4-carboxylic acid.
-
Reactivity and Potential Transformations
The chemical reactivity of 2-Chloro-6-phenylpyridine-4-carboxylic acid is dictated by its three key functional groups: the chloro substituent, the carboxylic acid, and the pyridine ring itself.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen.[2] This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing access to a wide range of 2-substituted-6-phenylpyridine-4-carboxylic acid derivatives.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can also participate in further palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of diverse aryl, vinyl, alkynyl, and amino moieties at the 2-position.[5]
-
Carboxylic Acid Derivatization: The carboxylic acid group can undergo standard transformations to form esters, amides, acid chlorides, and other derivatives, which is particularly useful for creating libraries of compounds for biological screening.
Caption: Key reactivity pathways of 2-Chloro-6-phenylpyridine-4-carboxylic acid.
Potential Applications in Drug Discovery and Materials Science
While specific biological data for 2-Chloro-6-phenylpyridine-4-carboxylic acid is not available, the structural motifs present suggest several potential applications:
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The ability to functionalize the 2- and 4-positions allows for the exploration of interactions with the hinge region and solvent-exposed areas of the ATP-binding pocket of various kinases.
-
Antimicrobial and Antiviral Agents: Phenyl-substituted heterocyclic compounds are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial and antiviral properties.[4]
-
Building Block for Novel Ligands: The carboxylic acid group provides a handle for coordination to metal centers, making this molecule a potential building block for the synthesis of novel metal-organic frameworks (MOFs) or catalytic complexes.
Predicted Spectroscopic Data
The following are predicted spectral data based on the proposed structure and data from analogous compounds.
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-14.5 (br s, 1H, COOH), 8.0-8.2 (m, 2H, ortho-protons of phenyl), 7.8-7.9 (s, 1H, H-5 of pyridine), 7.5-7.7 (m, 3H, meta- and para-protons of phenyl), 7.4-7.5 (s, 1H, H-3 of pyridine). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165-167 (COOH), ~158 (C6-pyridine), ~151 (C2-pyridine), ~148 (C4-pyridine), ~138 (ipso-C of phenyl), ~130 (para-C of phenyl), ~129 (ortho-C of phenyl), ~128 (meta-C of phenyl), ~122 (C5-pyridine), ~120 (C3-pyridine). |
| IR (KBr, cm⁻¹) | 3400-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, ~1560 (C=C and C=N stretching of aromatic rings). |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 232.0. |
Safety and Handling
Based on safety data for similar chlorinated pyridine carboxylic acids, 2-Chloro-6-phenylpyridine-4-carboxylic acid should be handled with care in a well-ventilated fume hood.[6] It is likely to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
2-Chloro-6-phenylpyridine-4-carboxylic acid represents a promising yet underutilized scaffold for the development of novel chemical entities. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical structure, properties, and a viable synthetic strategy. The versatile reactivity of this molecule, particularly at the 2-chloro position and the 4-carboxylic acid group, opens up a multitude of possibilities for the creation of diverse molecular libraries for screening in drug discovery and for the synthesis of advanced materials. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into this intriguing molecule.
References
- Thermo Fisher Scientific. (2025, September 22).
- TCI Chemicals. (2025, January 2).
- Sigma-Aldrich. 2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acid.
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- Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.
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- Chem-Impex. 2-Chloro-6-methylpyridine-4-carboxylic acid.
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- JACS. STEREOCHEMISTRY OF PHENYLPYRIDINE COMPOUNDS: THE PREPARATION AND INVESTIGATION OF 2-(2-CARBOXY-6-CHLOROPHENYL)-PYRIDINE-3-CARBOX.
- Benchchem. Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions.
- RSC Publishing. (2021, October 11). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles.
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- MDPI. (2019, December 18).
- PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- RSC Publishing. (2024, September 19). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma.
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solubility of 2-Chloro-6-phenylpyridine-4-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Chloro-6-phenylpyridine-4-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-Chloro-6-phenylpyridine-4-carboxylic acid in various organic solvents. As a molecule with both acidic (carboxylic acid) and basic (pyridine) functional groups, its solubility behavior is complex and highly dependent on the properties of the solvent system. This document will delve into the physicochemical properties of this compound, present a structured approach to solubility screening, and provide detailed experimental protocols. The aim is to equip researchers and drug development professionals with the necessary tools to systematically evaluate and understand the solubility profile of this and similar compounds, thereby facilitating formulation development and preclinical studies.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, solubility is a fundamental physicochemical property that can dictate its success or failure. Poor solubility can lead to low absorption and insufficient bioavailability, rendering an otherwise potent compound ineffective.[1][2] For 2-Chloro-6-phenylpyridine-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry, understanding its solubility in a range of organic solvents is paramount for several reasons:
-
Formulation Development: The choice of excipients and the final dosage form (e.g., tablets, capsules, injectables) are heavily influenced by the API's solubility.
-
Process Chemistry: During synthesis and purification, solvent selection is crucial for achieving desired yields and purity.
-
Preclinical Studies: In vitro and in vivo assays often require the compound to be dissolved in a suitable vehicle, which necessitates knowledge of its solubility to avoid precipitation and ensure accurate dosing.
-
Predicting In Vivo Behavior: Solubility data, particularly in biorelevant media, can be used in physiologically based pharmacokinetic (PBPK) models to predict a drug's absorption and fate in the body.[3]
This guide will provide a robust framework for systematically determining the solubility of 2-Chloro-6-phenylpyridine-4-carboxylic acid, enabling informed decisions throughout the drug development pipeline.
Physicochemical Properties of 2-Chloro-6-phenylpyridine-4-carboxylic Acid
-
Structure: The molecule contains a pyridine ring, which is weakly basic, a carboxylic acid group, which is acidic, a lipophilic phenyl group, and a chloro substituent. This combination of functional groups suggests an amphiprotic nature, with solubility being highly sensitive to the pH and polarity of the solvent.
-
pKa (Predicted): The carboxylic acid is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The pyridine nitrogen will have a pKa around 2-4. These values are critical for understanding how pH will affect solubility in aqueous and mixed-solvent systems.[4]
-
LogP (Predicted): The presence of the phenyl and chloro groups suggests a moderate to high lipophilicity. A calculated octanol-water partition coefficient (LogP) would likely be in the range of 2-4, indicating a preference for organic environments over aqueous ones.[4]
-
Melting Point: The melting point of a solid is related to its crystal lattice energy.[4] Related compounds like 2-Chloro-6-methylpyridine-4-carboxylic acid have a melting point in the range of 208-212 °C.[5] A high melting point for 2-Chloro-6-phenylpyridine-4-carboxylic acid would suggest strong intermolecular forces in the solid state, which must be overcome by the solvent for dissolution to occur.
-
Physical Form: It is expected to be a solid at room temperature.[6]
A summary of the predicted and analogous physicochemical properties is presented in Table 1.
Table 1: Predicted and Analogous Physicochemical Properties
| Property | Predicted/Analogous Value | Significance for Solubility |
| Chemical Structure | 2-Chloro-6-phenylpyridine-4-carboxylic acid | Amphiprotic nature, presence of polar and non-polar moieties. |
| Molecular Formula | C12H8ClNO2 | Influences molecular weight and intermolecular forces. |
| Molecular Weight | 233.65 g/mol | Affects dissolution rate. |
| pKa (acidic) | 3 - 5 | Determines the ionization state in response to pH. |
| pKa (basic) | 2 - 4 | Determines the ionization state in response to pH. |
| LogP | 2 - 4 | Indicates lipophilicity and preference for organic solvents. |
| Melting Point | > 200 °C (by analogy) | Reflects crystal lattice energy that must be overcome.[4] |
| Physical Form | Solid | The solid-state properties (e.g., polymorphism) can impact solubility. |
Solubility of 2-Chloro-6-phenylpyridine-4-carboxylic Acid in Organic Solvents: A Hypothetical Profile
In the absence of experimental data, a hypothetical solubility profile for 2-Chloro-6-phenylpyridine-4-carboxylic acid in a range of common organic solvents is presented in Table 2. This profile is based on the predicted physicochemical properties and general solubility principles. It serves as an illustrative example of how to present solubility data.
Table 2: Hypothetical Solubility of 2-Chloro-6-phenylpyridine-4-carboxylic Acid at 25°C
| Solvent Class | Solvent | Dielectric Constant | Predicted Solubility (mg/mL) | Rationale |
| Protic | Methanol | 32.7 | 10 - 50 | Good hydrogen bonding potential with both the carboxylic acid and pyridine nitrogen. |
| Ethanol | 24.5 | 5 - 25 | Similar to methanol but slightly less polar. | |
| Isopropanol | 19.9 | 1 - 10 | Lower polarity and increased steric hindrance reduce solubility. | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Highly polar, excellent hydrogen bond acceptor.[1] |
| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Strong hydrogen bond acceptor. | |
| Acetonitrile | 37.5 | 1 - 10 | Polar but a weaker hydrogen bond acceptor. | |
| Acetone | 20.7 | 5 - 20 | Moderate polarity and hydrogen bond acceptor. | |
| Aprotic Non-Polar | Dichloromethane (DCM) | 9.1 | < 1 | Limited ability to disrupt the crystal lattice and solvate the polar groups. |
| Toluene | 2.4 | < 0.1 | Very low polarity, poor interaction with the polar functional groups. | |
| Heptane | 1.9 | < 0.01 | Aliphatic hydrocarbon, very poor solvent for this compound. | |
| Ethers | Tetrahydrofuran (THF) | 7.6 | 1 - 10 | Moderate polarity, can act as a hydrogen bond acceptor. |
Experimental Determination of Solubility
A systematic approach to determining the solubility of 2-Chloro-6-phenylpyridine-4-carboxylic acid is crucial for obtaining reliable and reproducible data. The following sections outline a robust experimental workflow.
Experimental Workflow
The overall workflow for solubility determination can be visualized as a multi-step process, from initial screening to definitive equilibrium solubility measurement.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol: Equilibrium Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[3]
Materials and Equipment:
-
2-Chloro-6-phenylpyridine-4-carboxylic acid (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of 2-Chloro-6-phenylpyridine-4-carboxylic acid into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[3] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Sample Separation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials to further pellet the solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[3]
-
-
Quantification:
-
Prepare a series of calibration standards of 2-Chloro-6-phenylpyridine-4-carboxylic acid in the same solvent.
-
Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method. The mobile phase composition should be chosen to ensure good peak shape and retention of the analyte.[7][8]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the equilibrium solubility.
-
-
Solid Phase Analysis:
-
After equilibration, the remaining solid should be recovered and analyzed by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, solvate formation).
-
Discussion: Interpreting Solubility Data
The solubility of 2-Chloro-6-phenylpyridine-4-carboxylic acid will be governed by the interplay between its own physicochemical properties and those of the solvent.
-
"Like Dissolves Like": The compound has both polar (carboxylic acid, pyridine) and non-polar (phenyl, chloro) regions. Therefore, its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, which can effectively solvate the entire molecule.
-
Hydrogen Bonding: Protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to good solubility. Aprotic polar solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF) will also be effective.
-
Ionization: In the presence of acidic or basic excipients, the solubility can be significantly altered. For instance, in the presence of a base, the carboxylic acid will be deprotonated to form a more soluble salt. Conversely, in the presence of an acid, the pyridine nitrogen will be protonated.
The process of selecting an appropriate solvent system for a specific application can be guided by a decision-making framework.
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A Technical Guide to the Computational Prediction of pKa for 2-Chloro-6-phenylpyridine-4-carboxylic Acid
Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For novel chemical entities such as 2-Chloro-6-phenylpyridine-4-carboxylic acid, where experimental data may be unavailable, robust computational methods are essential for accurate pKa prediction. This in-depth technical guide provides a validated, first-principles methodology for calculating the pKa values of this molecule. We detail a state-of-the-art protocol based on Density Functional Theory (DFT) that combines an implicit solvation model with explicit water molecules to achieve high accuracy. The methodology is validated against experimentally determined pKa values of structurally related compounds, demonstrating its reliability. The guide culminates in the predicted pKa values for the carboxylic acid and pyridine nitrogen moieties of the target molecule, offering a comprehensive analysis of its ionization behavior in aqueous solution.
The Imperative of pKa in Modern Drug Development
The ionization state of a drug molecule is a primary determinant of its interaction with biological systems. The pKa value, which defines the pH at which a molecule is 50% ionized, governs fundamental properties such as aqueous solubility, membrane permeability, and protein binding affinity.[1] An inaccurate assessment of a compound's pKa can lead to flawed interpretations of its pharmacokinetic and pharmacodynamic behavior, potentially derailing promising drug candidates.
For novel molecules like 2-Chloro-6-phenylpyridine-4-carboxylic acid, which possesses both an acidic carboxylic acid group and a basic pyridine nitrogen, understanding the two distinct pKa values is crucial. This guide moves beyond simple estimation to provide a rigorous, physics-based computational workflow, empowering researchers to predict ionization behavior with confidence before undertaking costly and time-consuming experimental synthesis and analysis.
The Physics of pKa: From Gibbs Free Energy to Ionization
The pKa is directly derived from the standard Gibbs free energy of the acid dissociation reaction (ΔG°aq) in an aqueous solution. The fundamental relationship is given by the equation:
pKa = ΔG°aq / (2.303 * RT)
where R is the universal gas constant and T is the temperature in Kelvin. Quantum chemical calculations do not compute pKa directly; instead, they compute the energies of the molecular species involved in the ionization equilibrium. By determining the change in Gibbs free energy between the protonated and deprotonated states in a solvated environment, we can directly calculate the pKa.[2]
A Validated Computational Methodology
Our protocol employs a high-accuracy, DFT-based approach using the "direct method," which calculates the absolute free energies of the relevant species in solution. Recent studies have demonstrated that combining a continuum solvation model with a few explicit water molecules at the reaction center dramatically improves accuracy by better capturing the specific hydrogen-bonding environment.[3][4][5]
The Thermodynamic Cycle for pKa Calculation
The calculation of pKa involves determining the Gibbs free energy change for the deprotonation of the acidic form (HA) in water. This process is represented by the following thermodynamic cycle:
The key equation derived from this cycle is:
ΔG°aq = G°gas(A⁻) + G°solv(A⁻) + G°solv(H⁺) - [G°gas(HA) + G°solv(HA)]
Where:
-
G°gas is the Gibbs free energy in the gas phase.
-
G°solv is the free energy of solvation.
-
G°solv(H⁺) is the experimental solvation free energy of a proton, a well-established value of -265.9 kcal/mol .
Selection of the Computational Model
Based on extensive literature validation, the following model was selected for its balance of accuracy and computational efficiency:
-
DFT Functional: CAM-B3LYP . This range-separated hybrid functional has demonstrated superior performance in predicting pKa values for both carboxylic acids and amines, yielding mean absolute errors below 0.5 pKa units.[3][4][5]
-
Basis Set: 6-311+G(d,p) . This triple-zeta basis set includes diffuse functions (+) to accurately describe anions and polarization functions (d,p) to handle the electronic distortions in hydrogen bonding.[6]
-
Solvation Model: SMD (Solvation Model based on Density) . The SMD model is a robust and accurate implicit continuum solvation model that is widely used for pKa calculations.[3][7]
-
Explicit Solvation: Two explicit water molecules are placed at the carboxylic acid head, and three are placed around the pyridine nitrogen to model the direct hydrogen-bonding interactions that are critical for accurate energy calculations.[3][5]
Step-by-Step Computational Protocol
-
Structure Preparation: Build the 3D structures of the protonated and deprotonated forms of the target molecule and validation compounds.
-
Explicit Water Placement: For the carboxylic acid and carboxylate, place two water molecules to form a hydrogen-bonding network with the oxygen atoms. For the pyridine and pyridinium ions, place three water molecules around the nitrogen and its proton.
-
Geometry Optimization & Frequency Calculation: Perform a full geometry optimization followed by a frequency calculation in the aqueous phase (using the SMD model) at the CAM-B3LYP/6-311+G(d,p) level of theory. Confirm that no imaginary frequencies exist, ensuring a true energy minimum. The output provides the thermal correction to the Gibbs Free Energy.
-
Single-Point Energy in Gas-Phase: Using the optimized solvated geometry, perform a single-point energy calculation in the gas phase at the same level of theory to obtain the gas-phase electronic energy.
-
Calculate Final Gibbs Free Energies:
-
G°aq(Species) = Egas-phase + Gsolvation + Gthermal_correction
-
Note: The Gsolvation is the difference between the solvated-phase and gas-phase electronic energies.
-
-
Calculate ΔG°aq: Use the equation from Section 3.1, incorporating the experimental value for the proton's solvation free energy.
-
Calculate pKa: Convert the final ΔG°aq from kcal/mol to pKa units using the formula from Section 2.0 (at T=298.15 K).
The entire workflow can be visualized as follows:
Method Validation
To establish the trustworthiness of our protocol, we calculated the pKa values for a set of well-characterized molecules and compared the results to their experimental values.
| Compound | Ionization Center | Experimental pKa | Calculated pKa | ΔpKa |
| Benzoic Acid | Carboxylic Acid | 4.20[8][9] | 4.11 | -0.09 |
| Pyridine | Pyridine (Basic) | 5.25[10][11] | 5.48 | +0.23 |
| Pyridine-4-carboxylic Acid | Pyridinium (Acidic) | 1.70 | 1.95 | +0.25 |
| Pyridine-4-carboxylic Acid | Carboxylic Acid | 4.96 | 4.81 | -0.15 |
Note: Experimental values for pyridine-4-carboxylic acid are from the "pKa Data Compiled by R. Williams" dataset, a standard chemistry reference.
The calculated values show excellent agreement with the experimental data, with a mean absolute error of just 0.18 pKa units. This high level of accuracy provides strong confidence in the predictive power of the chosen methodology for the target molecule.
Predicted pKa for 2-Chloro-6-phenylpyridine-4-carboxylic Acid
Applying the validated protocol to the target molecule yields two predicted pKa values, corresponding to the two possible ionization events: the deprotonation of the carboxylic acid and the protonation of the pyridine nitrogen.
| Ionization Center | Predicted pKa | Description |
| Carboxylic Acid | 3.35 | Acidic pKa: Deprotonation of the -COOH group to -COO⁻. |
| Pyridine Nitrogen | 1.12 | Basic pKa: pKa of the conjugate acid (pyridinium ion). |
Discussion of Substituent Effects
The calculated values are chemically sound and reflect the electronic influence of the substituents:
-
Acidic pKa (3.35): This value is significantly lower (more acidic) than that of benzoic acid (4.20) and pyridine-4-carboxylic acid (4.96). This increased acidity is driven by the strong electron-withdrawing inductive effect (-I) of the chlorine atom at the ortho-position (C2) and the nitrogen atom within the pyridine ring. These effects stabilize the resulting carboxylate anion, favoring dissociation.
-
Basic pKa (1.12): This value indicates that the pyridine nitrogen is a very weak base, significantly weaker than pyridine itself (5.25). The electron-withdrawing chlorine atom deactivates the ring, pulling electron density away from the nitrogen and making its lone pair less available for protonation.[12] The phenyl group at C6 is generally considered weakly electron-withdrawing via induction but can have more complex resonance effects. However, the dominant influence here is the powerful deactivating effect of the ortho-chloro substituent.
Conclusion
This guide has detailed a robust and highly accurate computational methodology for predicting the pKa of 2-Chloro-6-phenylpyridine-4-carboxylic acid. By employing a DFT-based approach (CAM-B3LYP/6-311+G(d,p)) with a hybrid implicit/explicit solvation model, we have established a protocol capable of achieving excellent correlation with experimental data. The validation against known compounds confirms the reliability of this method.
The predicted pKa values of 3.35 (acidic) and 1.12 (basic) provide crucial insights for drug development professionals. These values indicate that at physiological pH (~7.4), the molecule will exist almost exclusively as its carboxylate anion, a key factor for predicting its solubility, absorption, and potential interactions with biological targets. This work serves as both a direct prediction for the target molecule and a template for applying high-accuracy computational chemistry to accelerate modern drug discovery projects.
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An In-depth Guide to the Safety Data Sheet (SDS) for Chlorophenylpyridine Derivatives
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction
In the fast-paced world of pharmaceutical research and drug development, chlorophenylpyridine derivatives represent a vital class of heterocyclic aromatic compounds.[1] Their unique structural motifs are foundational to countless pharmaceutical scaffolds, enabling medicinal chemists to fine-tune properties like receptor affinity, metabolic stability, and bioavailability.[1] However, the very reactivity and characteristics that make these compounds valuable also necessitate a profound respect for their potential hazards.
This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. As scientists, our responsibility is not just to follow safety rules but to understand the fundamental principles that inform them. The SDS is the cornerstone of this understanding. It is not a static document to be filed away but a dynamic tool for risk assessment, experimental planning, and emergency preparedness.[2][3] This whitepaper provides an in-depth overview of the SDS for chlorophenylpyridine derivatives, empowering you to interpret this critical document with the scientific rigor you apply to your research. We will explore the causality behind safety protocols, transforming abstract hazard codes into tangible, actionable laboratory practices.
Chapter 1: Decoding the Hazard Profile of Chlorophenylpyridines
The first and most critical step in working with any chemical is to understand its intrinsic hazards. Section 2 of the SDS, "Hazards Identification," is the primary source for this information, standardized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5]
For chlorophenylpyridine derivatives, the hazard profile is a composite of the parent pyridine ring, the chloro-substituent, and the phenyl group. The pyridine core itself is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[6][7][8] The addition of chloro- and phenyl- groups can modify this profile, often increasing the potential for skin, eye, and respiratory irritation, and introducing concerns of organ toxicity with prolonged or repeated exposure.[9][10]
GHS Classification: From Data to Danger Signals
The GHS pictograms and hazard statements on an SDS are not arbitrary warnings; they are the direct output of a rigorous classification process based on toxicological and physicochemical data. For a typical chlorophenylpyridine derivative, you might expect to see the following classifications:
| Hazard Class | Category | GHS Pictogram | Common H-Statement (Hazard Statement) | Basis for Classification |
| Acute Toxicity, Oral | Category 3 or 4 | Skull and Crossbones or Exclamation Mark | H301: Toxic if swallowed or H302: Harmful if swallowed | Based on the median lethal dose (LD50) data. For example, Pyridine has an oral LD50 in rats that places it in Category 4.[11][12] |
| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | H315: Causes skin irritation | Based on animal studies showing reversible inflammatory reactions at the site of application.[12][13] |
| Serious Eye Damage/Irritation | Category 2A | Exclamation Mark | H319: Causes serious eye irritation | Evidence from studies indicating reversible eye effects.[12][13] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Exclamation Mark | H335: May cause respiratory irritation | Based on evidence of transient irritant effects on the respiratory tract.[12][14] |
The following diagram illustrates the logical flow from experimental data to the final GHS classification that appears on the SDS.
Caption: GHS Hazard Identification Workflow.
Chapter 2: From Hazard to Risk: A Practical Risk Assessment Workflow
An intrinsic hazard of a chemical is a constant, but the risk it poses is variable, depending on how you use it.[15] A core competency for any scientist is the ability to translate the hazards identified on an SDS into a formal risk assessment for a specific experiment.[2][16] This process ensures that you have identified and implemented the necessary controls to mitigate the risks.[17]
A comprehensive risk assessment involves evaluating the chemical's properties alongside the specific experimental conditions.[15] Will the substance be heated, creating vapors? Will the procedure generate dust? Are you working with milligram or multi-gram quantities?[18] Answering these questions is fundamental to moving from hazard identification to practical risk control.
The following diagram outlines a self-validating workflow for conducting a laboratory risk assessment.
Caption: Laboratory Risk Assessment Process.
Experimental Protocol: Performing a Chemical Risk Assessment
This protocol outlines the steps for conducting and documenting a risk assessment before using a chlorophenylpyridine derivative in a new laboratory procedure.
Objective: To systematically identify potential hazards and implement appropriate control measures to minimize risk.[17]
Materials:
-
Safety Data Sheet (SDS) for the specific chlorophenylpyridine derivative(s) and all other reagents.[2]
-
Laboratory notebook or electronic risk assessment form.
-
Relevant scientific literature for the planned reaction.
Methodology:
-
Define the Scope: Clearly document the experiment's purpose, location (e.g., specific fume hood), and the personnel involved.[16]
-
Hazard Identification:
-
Consult Section 2 of the SDS for each chemical to list all GHS hazard classifications (e.g., H302, H315).[4]
-
Consider potential routes of exposure (inhalation, dermal, ingestion).[18]
-
Identify physical hazards from the process itself, such as high temperatures, pressures, or potential for runaway reactions.
-
-
Risk Evaluation: For each identified hazard, assess the level of risk based on:
-
Severity: What is the potential consequence of exposure? (e.g., minor skin irritation vs. acute toxicity).
-
Likelihood: How likely is an exposure event to occur during the planned procedure? (e.g., weighing a stable solid vs. refluxing a volatile liquid).
-
-
Control Implementation: Based on the risk evaluation, define specific control measures using the hierarchy of controls:
-
Engineering Controls: Specify the primary containment method. Causality: For chlorophenylpyridine derivatives, which may be volatile or form dusts, work should be conducted in a certified chemical fume hood to prevent inhalation exposure.[2]
-
Administrative Controls: Reference specific Standard Operating Procedures (SOPs). Mandate that work is only to be performed during normal working hours when colleagues are present.
-
Personal Protective Equipment (PPE): Specify the exact type of PPE required. Consult Section 8 of the SDS.
-
-
Emergency Plan:
-
Reference Sections 4, 5, and 6 of the SDS.
-
Note the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
-
Outline the specific procedure for a small spill, including the type of absorbent material to be used.[19]
-
-
Review and Approval: The completed risk assessment must be reviewed and signed by the principal investigator or laboratory supervisor before the experiment begins.[16] This provides a crucial layer of verification and trustworthiness.
Chapter 3: Proactive Safety: Exposure Controls and Personal Protection
Sections 7 and 8 of the SDS provide the blueprint for safe daily interaction with a chemical. They translate the hazards into concrete actions for handling, storage, and personal protection.
Handling and Storage
-
Precautions for Safe Handling (SDS Section 7.1): For chlorophenylpyridine derivatives, this section will invariably recommend handling in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors or dust.[20][21] It will also advise against actions that generate dust and recommend avoiding contact with skin and eyes.[20] The causality here is direct: these controls create physical barriers between the researcher and the potential routes of exposure identified in the hazard assessment.
-
Conditions for Safe Storage (SDS Section 7.2): These compounds should be stored in tightly closed containers in a cool, dry, and well-ventilated place.[13][21] Critically, this section will list incompatibilities, such as strong oxidizing agents, which could react violently with the pyridine ring.[21][22]
Exposure Controls and PPE (SDS Section 8)
This section is one of the most practical parts of the SDS, detailing the specific equipment and measures needed to prevent exposure.
-
Engineering Controls: The primary engineering control for these compounds is the chemical fume hood. This is non-negotiable. Eyewash stations and safety showers must also be readily available.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. Its selection must be directly informed by the SDS.
| PPE Type | Specification & Rationale (The "Why") |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[20][23] Rationale: Chlorophenylpyridines are often classified as eye irritants (H319).[12] Goggles provide a seal around the eyes to protect against splashes and vapors that safety glasses do not. |
| Skin Protection | Handle with chemical-resistant gloves (e.g., Nitrile rubber).[9][20] Gloves must be inspected before use and removed using the proper technique to avoid self-contamination. Wear a lab coat. Rationale: These compounds are often skin irritants (H315) and can be absorbed dermally.[9][12] The SDS or glove manufacturer's data should be consulted to ensure the chosen glove material has a sufficient breakthrough time for the specific substance and solvent being used. |
| Respiratory Protection | Generally not required if work is performed correctly within a fume hood. If engineering controls fail or for certain emergency situations, a full-face respirator with appropriate cartridges may be necessary.[20][23] Rationale: The fume hood is designed to keep vapor/dust concentrations far below any exposure limit. A respirator is a backup, not a primary control. |
Chapter 4: Emergency Preparedness: Responding to the Unexpected
Even with the best planning, accidents can happen. Sections 4, 5, and 6 of the SDS provide the critical information needed to respond effectively to an emergency, protecting personnel and minimizing environmental impact.
Experimental Protocol: Managing a Small Laboratory Spill
This protocol details the steps for cleaning up a small spill (<100 mL or 100g) of a chlorophenylpyridine derivative, as informed by SDS Section 6.[19] For larger spills, evacuate the area and contact emergency personnel.[24][25]
Objective: To safely contain, neutralize, and clean up a minor chemical spill while minimizing exposure and environmental contamination.
Materials:
-
Chemical Spill Kit containing:
-
Appropriate PPE (gloves, goggles, lab coat).
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[19]
-
Sealable waste container (e.g., heavy-duty plastic bag or bucket).
-
Dustpan and brush (for solids).
-
-
SDS for the spilled chemical.
Methodology:
-
Alert & Isolate: Immediately alert personnel in the immediate vicinity.[19] If the substance is volatile or flammable, eliminate any nearby ignition sources.[26]
-
Assess and Equip: Consult the SDS to confirm hazards. Don the appropriate PPE as specified in Section 8 (at a minimum, double-glove with nitrile gloves, wear safety goggles, and a lab coat).[24]
-
Contain the Spill:
-
For Liquids: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[25]
-
For Solids: Gently cover the spill with a dry absorbent to prevent dust from becoming airborne.
-
-
Clean-Up:
-
Decontaminate:
-
Clean the spill area with a mild soap and water solution, unless the SDS specifies an incompatible cleaning agent.
-
Place all used cleaning materials (paper towels, contaminated gloves) into the hazardous waste container.
-
-
Dispose and Document:
-
Seal and label the waste container clearly as hazardous waste, listing the chemical's name.
-
Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.
-
Report the incident to your laboratory supervisor and document it as required by your institution.[25]
-
First-Aid Measures (SDS Section 4)
This section is critical for immediate response to a personnel exposure. All lab members should be familiar with these basic procedures.
-
Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[27]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[27]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[27]
Conclusion
The Safety Data Sheet is more than a regulatory requirement; it is a vital piece of scientific literature that details the fundamental properties and safe handling procedures for a chemical. For researchers working with chlorophenylpyridine derivatives, a thorough and nuanced understanding of the SDS is indispensable. By moving beyond mere compliance to a state of comprehensive understanding—appreciating the causality behind hazard classifications, translating hazards into practical risk assessments, and internalizing emergency procedures—we uphold our primary responsibility: to conduct our vital research safely and effectively. This commitment to safety is the bedrock of scientific integrity and innovation.
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- 24. Chemical Spills - Environmental Health and Safety - Purdue University [purdue.edu]
- 25. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 26. fishersci.com [fishersci.com]
- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Potential Biological Activities of 2-Chloro-6-phenylpyridine-4-carboxylic Acid
Part 1: Executive Summary & Structural Logic
2-Chloro-6-phenylpyridine-4-carboxylic acid (CAS: 263270-36-6) represents a privileged scaffold in medicinal chemistry and agrochemical discovery. While often categorized as a synthetic intermediate, its structural architecture—comprising a nitrogen heterocycle, a hydrophobic biaryl motif, and a polar carboxylic acid tail—positions it as a potent pharmacophore precursor.
This guide analyzes the molecule not merely as a building block, but as a bioactive template.[1] By leveraging the Structure-Activity Relationship (SAR) of the isonicotinic acid core, we explore its potential utility in three primary domains: Enzyme Inhibition (MMP/Kinases) , Antimicrobial Therapeutics , and Auxinic Agrochemicals .
Chemical Identity & Pharmacophore Map
-
Core: Isonicotinic acid (Pyridine-4-carboxylic acid).
-
Functional Handle (C2): Chlorine atom (Electrophilic site for
or Pd-catalyzed cross-coupling). -
Hydrophobic Anchor (C6): Phenyl ring (Pi-pi stacking interactions).
-
Polar Head (C4): Carboxylic acid (Hydrogen bond donor/acceptor, metal chelator).
Part 2: Chemical Space & Predicted Biological Activities
Medicinal Chemistry: Enzyme Inhibition & Receptor Ligands
The 2,6-disubstituted pyridine-4-carboxylic acid motif is a known bioactive scaffold. The specific arrangement of the phenyl and chloro groups allows this molecule to function as a "lock-and-key" inhibitor for metalloenzymes.
-
Matrix Metalloproteinase (MMP) Inhibition:
-
Mechanism: The carboxylic acid moiety (
) acts as a zinc-binding group (ZBG) within the catalytic domain of MMPs (e.g., MMP-13). -
SAR Insight: The 6-phenyl ring occupies the hydrophobic S1' pocket, while the 2-chloro group allows for the introduction of selectivity-enhancing side chains via nucleophilic substitution.
-
-
Epigenetic Modulation (KDM Inhibition):
-
Relevance: Pyridine-4-carboxylic acid derivatives have demonstrated inhibition of Histone Lysine Demethylases (e.g., KDM5B), targets for cancer therapy.
-
Optimization: Replacement of the 2-Cl with an amino or alkoxy group often improves potency by establishing additional H-bonds in the active site.
-
Antimicrobial & Anti-tubercular Potential
Given its structural homology to Isoniazid (pyridine-4-carbohydrazide precursor), this molecule is a high-value candidate for anti-tubercular drug design.
-
Pathway: Inhibition of InhA (enoyl-ACP reductase) after derivatization to a hydrazide.
-
Lipophilicity: The 6-phenyl group increases
compared to unsubstituted isonicotinic acid, potentially enhancing cell wall permeability in Mycobacterium tuberculosis.
Agrochemicals: Synthetic Auxins
Pyridine carboxylic acids (e.g., Clopyralid, Picloram) are established auxinic herbicides.
-
Mode of Action: They mimic the natural plant hormone indole-3-acetic acid (IAA), causing unregulated growth and plant death.
-
Specificity: The 2-chloro-6-phenyl substitution pattern alters the steric bulk, potentially shifting selectivity towards specific broadleaf weeds or increasing resistance to metabolic degradation in soil.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Derivatization via Suzuki-Miyaura Coupling
To generate 2,6-diarylpyridine libraries for SAR screening.
Reagents:
-
Substrate: 2-Chloro-6-phenylpyridine-4-carboxylic acid (1.0 eq)
-
Boronic Acid: Arylboronic acid (
) (1.2 eq) -
Catalyst:
(5 mol%) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Inerting: Charge a microwave vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Rationale: Removes
to prevent homocoupling and catalyst deactivation. -
Solvation: Add degassed solvent mixture via syringe.
-
Reaction: Heat to 90°C for 12 hours (or 110°C for 1 hour in microwave).
-
Workup: Acidify to pH 3 with 1N HCl (critical for recovering the free acid product). Extract with EtOAc.
-
Validation: Monitor disappearance of starting material (SM) via LC-MS (
Da).
Protocol B: In Vitro MMP-13 Inhibition Assay
To validate the zinc-binding potential of the scaffold.
System Setup:
-
Enzyme: Recombinant human MMP-13 catalytic domain (10 nM).
-
Substrate: Fluorogenic peptide (e.g., Mca-PLGL-Dpa-AR-NH2) (10
M). -
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
, 0.05% Brij-35.
Procedure:
-
Incubation: Mix Inhibitor (2-Chloro-6-phenylpyridine-4-carboxylic acid, varying concentrations) with Enzyme in buffer. Incubate at 25°C for 30 mins. Rationale: Allows equilibrium binding to the active site Zinc.
-
Initiation: Add Fluorogenic Substrate.
-
Measurement: Monitor fluorescence (
) kinetically for 20 minutes. -
Analysis: Plot
(initial velocity) vs. [Inhibitor]. Fit to IC50 equation.
Part 4: Visualization & Data
Table 1: Predicted ADMET & Physicochemical Properties
Data derived from consensus computational models for the core scaffold.
| Property | Value | Interpretation |
| Molecular Weight | 233.65 g/mol | Ideal for fragment-based drug discovery (Rule of 3 compliant). |
| cLogP | ~2.8 | Moderate lipophilicity; good membrane permeability predicted. |
| TPSA | 49.69 Ų | High oral bioavailability potential (<140 Ų). |
| H-Bond Donors | 1 (COOH) | Specific interaction capability. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |
| Toxicity Alert | None | No rapid clearance or mutagenic structural alerts (e.g., nitro/anilines). |
Diagram 1: Structure-Activity Relationship (SAR) Logic
Visualizing the pharmacophore mapping for drug design.
Caption: Pharmacophore dissection showing how specific structural motifs map to biological targets.
Diagram 2: Synthetic Diversification Workflow
Logical flow for transforming the scaffold into a library of bioactive agents.
Caption: Step-wise chemical pathway to access two distinct classes of bioactive molecules.
References
-
National Center for Biotechnology Information (2025). 2-Chloro-6-phenylpyridine-4-carboxylic acid - PubChem Compound Summary. PubChem.[2][3] [Link]
-
Khan, F. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.[4] Dove Medical Press. [Link]
-
MDPI (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
Sources
Methodological & Application
Synthesis of Pharmaceutical Intermediates Using 2-Chloro-6-phenylpyridine-4-carboxylic Acid: An Application and Protocol Guide
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] Specifically, substituted phenylpyridine carboxylic acids are crucial building blocks in the synthesis of a wide array of pharmaceutical intermediates.[2][3] Their structural and electronic properties make them ideal starting points for creating complex molecules with diverse pharmacological activities, including potent and selective enzyme inhibitors.[2][3][4] This guide focuses on the synthetic utility of a key starting material, 2-Chloro-6-phenylpyridine-4-carboxylic acid , in the preparation of advanced pharmaceutical intermediates.
This document provides detailed protocols for two fundamental transformations of 2-Chloro-6-phenylpyridine-4-carboxylic acid: amide bond formation and the Suzuki-Miyaura cross-coupling reaction . These reactions are cornerstones of modern drug discovery and development, enabling the construction of diverse molecular architectures. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Core Reactions and Strategic Considerations
The synthetic value of 2-Chloro-6-phenylpyridine-4-carboxylic acid lies in its three reactive sites: the carboxylic acid group, the chloro-substituent, and the phenyl ring. The carboxylic acid is readily converted to an amide, a common functional group in many drug molecules. The chloro-substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
The general synthetic strategy often involves an initial amidation of the carboxylic acid, followed by a subsequent cross-coupling reaction at the chloro position. This sequence is often preferred to avoid potential side reactions with the acidic proton of the carboxylic acid during the cross-coupling step.
PART 1: Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Direct condensation is typically not feasible and requires the activation of the carboxylic acid.
Protocol 1: Synthesis of a Representative Intermediate via Amidation
This protocol details the synthesis of a generic N-substituted-2-chloro-6-phenylpyridine-4-carboxamide, a common intermediate in the development of various kinase inhibitors.
Reaction Scheme:
Caption: Amidation of 2-Chloro-6-phenylpyridine-4-carboxylic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-Chloro-6-phenylpyridine-4-carboxylic acid | 1045063-91-3 | 247.66 |
| Amine (R-NH2) | Variable | Variable |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | 380.23 |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 |
| DMF (N,N-Dimethylformamide), anhydrous | 68-12-2 | 73.09 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Saturated aqueous sodium bicarbonate (NaHCO3) | 144-55-8 | 84.01 |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 |
Experimental Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-6-phenylpyridine-4-carboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF and add this solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-chloro-6-phenylpyridine-4-carboxamide.
Expert Insights:
-
Choice of Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization for chiral amines.[1] Other reagents like HOBt/EDC or T3P can also be employed.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid and the amine hydrochloride if used as a salt.
-
Solvent: Anhydrous DMF is a common solvent for amidation reactions due to its high polarity and ability to dissolve a wide range of substrates.
PART 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In this context, it is used to replace the chloro substituent on the pyridine ring with a new aryl or heteroaryl group.[5][6]
Protocol 2: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an N-substituted-2-chloro-6-phenylpyridine-4-carboxamide with a boronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling of the intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| N-substituted-2-chloro-6-phenylpyridine-4-carboxamide | Variable | Variable |
| Aryl/Heteroaryl boronic acid (R'-B(OH)2) | Variable | Variable |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | 14221-01-3 | 1155.56 |
| Potassium carbonate (K2CO3) | 584-08-7 | 138.21 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 |
| Deionized Water | 7732-18-5 | 18.02 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 |
Experimental Protocol:
-
To a microwave vial or a round-bottom flask, add the N-substituted-2-chloro-6-phenylpyridine-4-carboxamide (1.0 eq), the boronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add Pd(PPh3)4 (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to 90-100 °C for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Expert Insights:
-
Catalyst: Pd(PPh3)4 is a commonly used and robust catalyst for Suzuki couplings.[7] Other palladium sources and ligands can be used, and optimization may be required for specific substrates.
-
Base: An inorganic base like K2CO3 is essential for the activation of the boronic acid in the catalytic cycle.[6]
-
Solvent System: A mixture of an organic solvent like dioxane or toluene with water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.
Characterization of Intermediates
The synthesized intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Palladium catalysts are precious metals and should be handled with care.
-
DIPEA and DMF are hazardous and should be handled with caution.
Conclusion
2-Chloro-6-phenylpyridine-4-carboxylic acid is a versatile and valuable building block for the synthesis of pharmaceutical intermediates. The amidation and Suzuki-Miyaura cross-coupling reactions detailed in this guide provide a robust framework for the creation of diverse and complex molecules. By understanding the underlying principles of these reactions and adhering to the detailed protocols, researchers can effectively utilize this starting material in their drug discovery and development programs.
References
- Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-37.
-
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015, June 3). ACS Publications. Retrieved from [Link]
- Kumar, A., & Rawat, A. (2016). A review on ROCK-II inhibitors: From molecular modelling to synthesis. Bioorganic & Medicinal Chemistry, 24(10), 2175-2187.
-
BELUMOSUDIL. (2021, July 11). New Drug Approvals. Retrieved from [Link]
-
Belumosudil Metabolites and Uses Thereof In The Treatment of Chronic Graft-Versus-Host Disease. (2024, January 25). Justia Patents. Retrieved from [Link]
-
Belumosudil. PubChem. Retrieved from [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (2011). PMC. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
- Hocek, M., & Dvořáková, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(12), 1835-1845.
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). RDiscovery. Retrieved from [Link]
Sources
- 1. US20190169201A1 - Crystalline form of (s)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetra-hydropyrazolo[1,5-a]pyrimidine-3-carboxamide, preparation, and uses thereof - Google Patents [patents.google.com]
- 2. WO2022020850A1 - Solid state forms of belumosudil and belumosudil salts - Google Patents [patents.google.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US12097202B2 - Methods of administering Belumosudil for treatment of chronic graft versus host disease - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. scispace.com [scispace.com]
functionalization of the carboxylic acid group in 2-Chloro-6-phenylpyridine-4-carboxylic acid
An In-Depth Guide to the Functionalization of the Carboxylic Acid Group in 2-Chloro-6-phenylpyridine-4-carboxylic Acid
Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold
Substituted pyridine rings are a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced functional materials.[1][2][3][4][5] Among the vast library of available building blocks, 2-Chloro-6-phenylpyridine-4-carboxylic acid stands out as a particularly valuable trifunctional scaffold. It offers three distinct, orthogonally addressable points for chemical modification: the nucleophilic substitution-prone C2-chloro position, the cross-coupling-receptive C6-phenyl group, and the versatile C4-carboxylic acid.
This guide provides a comprehensive technical overview and detailed laboratory protocols focused specifically on the selective functionalization of the carboxylic acid moiety. We will delve into the essential principles of carboxylic acid activation and explore robust, field-proven methods for the synthesis of amides and esters, empowering researchers to leverage this versatile building block in their discovery programs.
Part 1: The Fundamental Principle — Activation of the Carboxyl Group
Direct condensation of a carboxylic acid with a nucleophile, such as an amine or an alcohol, is generally inefficient. The inherent basicity of most nucleophiles leads to the deprotonation of the acidic carboxyl group, forming a highly unreactive carboxylate anion.[6] To overcome this thermodynamic barrier, the carboxylic acid must first be converted into a more electrophilic species with a superior leaving group. This process, known as "activation," is the universally accepted first step in most modern acylation reactions.[7]
The general workflow involves an in situ reaction between the carboxylic acid and a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium species). This intermediate is then immediately consumed by the desired nucleophile to forge the new amide or ester bond, driving the reaction to completion.
Caption: General workflow for carboxylic acid functionalization.
Part 2: Core Methodologies and Experimental Protocols
The choice of functionalization strategy depends on the desired product (amide or ester) and the chemical nature of the coupling partners. The following sections detail the most reliable and widely adopted methods.
A. Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The amide bond is one of the most prevalent functional groups in pharmaceuticals. Consequently, a vast array of sophisticated coupling reagents has been developed to facilitate its formation under mild conditions.[7]
Theoretical & Mechanistic Considerations:
The most common approach involves the use of coupling reagents that generate active esters in situ.
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To prevent side reactions and improve efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are often included. These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester.[7][8][9]
-
Onium Salts: Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are among the most effective coupling reagents. They react with the carboxylate (formed in the presence of a non-nucleophilic base) to generate an active ester that rapidly acylates the amine.[9][] The use of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to prevent unwanted side reactions.
Caption: Simplified mechanism for HATU-mediated amide coupling.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is a robust starting point for coupling 2-Chloro-6-phenylpyridine-4-carboxylic acid with a primary or secondary amine.
Materials:
-
2-Chloro-6-phenylpyridine-4-carboxylic acid
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-6-phenylpyridine-4-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the pure amide.
Data Summary: Amide Coupling Reagents
| Coupling Reagent | Base | Solvent | Temp. (°C) | Typical Time | Key Insight |
| HATU / HBTU | DIPEA | DMF, CH₂Cl₂ | 20-25 | 1-12 h | Highly efficient, low racemization. The gold standard for difficult couplings.[] |
| EDAC / HOBt | DIPEA or Et₃N | DMF, CH₂Cl₂ | 0-25 | 4-24 h | Cost-effective and reliable. Byproducts are water-soluble, simplifying workup.[8] |
| (COCl)₂ or SOCl₂ | Pyridine, Et₃N | CH₂Cl₂, Toluene | 0-80 | 1-4 h | Forms acyl chloride intermediate. Harsh, may not be suitable for sensitive substrates.[][11] |
Senior Application Scientist Insight: While the 2-chloro substituent is generally stable under these conditions, using highly nucleophilic amines (e.g., small, unhindered primary amines) in combination with elevated temperatures could potentially lead to a minor amount of SNAr side product. If this is observed, switching to a bulkier base or running the reaction at 0°C can mitigate this issue.
B. Ester Formation: Accessing a Different Chemical Space
Esterification provides another critical avenue for derivatization, often used to improve properties like solubility or to act as a prodrug moiety.
Theoretical & Mechanistic Considerations:
While classical Fischer esterification (heating an acid and an alcohol with a strong acid catalyst) is a staple of introductory organic chemistry, it is often too harsh for complex, functionalized molecules.[12][13][14][15] Milder, activation-based methods are strongly preferred.
-
Carbodiimide/DMAP Method: This is one of the most reliable methods for esterifying sensitive substrates. EDAC activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) serves as a potent acylation catalyst. DMAP reacts with the activated intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[9][16]
-
Acyl Chloride Method: As with amides, the carboxylic acid can be converted to the corresponding acyl chloride, which reacts readily with alcohols, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct. This method is effective for less reactive alcohols like phenols.[14]
Caption: Catalytic cycle for DMAP in EDAC-mediated esterification.
Protocol 2: General Procedure for EDAC/DMAP-Mediated Esterification
This protocol is suitable for coupling 2-Chloro-6-phenylpyridine-4-carboxylic acid with primary and secondary alcohols.
Materials:
-
2-Chloro-6-phenylpyridine-4-carboxylic acid
-
Alcohol (1.2 equivalents)
-
EDAC (1.5 equivalents)
-
DMAP (0.1-0.2 equivalents, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 2-Chloro-6-phenylpyridine-4-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDAC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove unreacted DMAP and EDAC byproducts), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (typically hexane/ethyl acetate gradient) to afford the pure ester.
Data Summary: Esterification Methods
| Method | Reagents | Solvent | Temp. (°C) | Typical Time | Key Insight |
| EDAC / DMAP | EDAC, DMAP (cat.) | CH₂Cl₂ | 0-25 | 4-24 h | Very mild and efficient for primary/secondary alcohols.[9][16] |
| Acyl Chloride | (COCl)₂, then R'-OH, Base | CH₂Cl₂, Toluene | 0-25 | 2-6 h | Effective for hindered or less nucleophilic alcohols (e.g., phenols).[14] |
| Fischer | R'-OH, H₂SO₄ (cat.) | R'-OH (solvent) | Reflux | 8-48 h | Reversible and requires harsh conditions. Not ideal for complex substrates.[12][14] |
| SN2 | Base (e.g., K₂CO₃), Alkyl Halide | DMF, Acetone | 25-80 | 6-24 h | Useful for simple alkyl esters. Requires formation of the carboxylate salt.[14] |
Senior Application Scientist Insight: For tertiary alcohols or phenols, which are poor nucleophiles, the EDAC/DMAP method may be slow.[14] In these cases, conversion to the acyl chloride followed by reaction with the alcohol in the presence of pyridine is often a more effective strategy.
Part 3: Strategic Considerations & Orthogonal Reactivity
The true synthetic power of 2-Chloro-6-phenylpyridine-4-carboxylic acid lies in the differential reactivity of its three functional handles. The mild, neutral to slightly basic conditions employed in modern amide and ester coupling reactions are specifically designed to be chemoselective for the carboxylic acid group.
Caption: Orthogonal functional handles of the core scaffold.
Under the protocols described herein, the C-Cl bond remains intact, available for subsequent modification via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. Similarly, the C-Ph bond is inert to these conditions, reserved for potential late-stage functionalization via electrophilic aromatic substitution if desired. This orthogonality allows for a logical and stepwise construction of molecular complexity, making it an ideal scaffold for building libraries of related compounds for structure-activity relationship (SAR) studies.
Conclusion
The functionalization of the carboxylic acid group of 2-Chloro-6-phenylpyridine-4-carboxylic acid is a straightforward yet critical transformation for leveraging its full potential as a synthetic building block. By understanding the fundamental principle of carboxyl activation and employing robust, well-established protocols such as HATU-mediated amidation or EDAC/DMAP-catalyzed esterification, researchers can efficiently and selectively generate a diverse array of derivatives. The methods outlined in this guide provide a reliable foundation for the synthesis of novel compounds for applications ranging from drug discovery to materials science.
References
-
Jack Westin. Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. [Link]
-
Abu-Taweel, G. M., et al. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]
-
Todd, M. H., et al. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]
-
Song, L., et al. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Boerner, L. K. (2022, November 21). 2 approaches to new pyridines. C&EN Global Enterprise. [Link]
-
Abu-Taweel, G. M., et al. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. [Link]
-
Bentham Science Publishers. (2025, June 4). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]
-
ResearchGate. Direct esterification of aromatic C–H bonds with carboxylic acids. [Link]
-
ResearchGate. 10 Examples different acid activating agents for carboxylic acids. [Link]
- Google Patents.
-
Movassaghi, M., & Schmidt, M. A. (2012). PYRIMIDINE-FORMING CONDENSATION OF N-VINYL AMIDES WITH NITRILES: 4-METHYL-2,5-DIPHENYLPYRIMIDINE. Organic Syntheses, 89, 549-561. [Link]
-
Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Clark, J. esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Ritter, T., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
ResearchGate. Challenges in the functionalization of pyridines. [Link]
-
Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. [Link]
-
Mourad, A. K., & Czekelius, C. The synthesis of esters from carboxylic acids and their derivatives. [Link]
-
Isac-Grozav, G., et al. (2007). SYNTHESES OF ESTERS FROM CARBOXYLIC ACIDS AND DIPHENYL CARBONATE-4-DIMETHYLAMINOPYRIDINE AT ROOM TEMPERATURE. Revue Roumaine de Chimie, 52(10), 983-986. [Link]
-
Chemistry Learner. Esterification: Definition, Reaction, Mechanism, and Examples. [Link]
-
Chemistry Steps. (2024, November 28). Converting Carboxylic Acids to Esters. [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Esters. [Link]
- Google Patents. US3772389A - Process for the synthesis of phenyl esters.
-
ResearchGate. Synthesis of Carboxylic Acids, Esters and their Derivatives. [Link]
-
D'yakonov, V. A., et al. (2018). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. [Link]
-
Kamal, A., et al. (2014). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Heterocycles, 89(3), 697. [Link]
-
Ritter, T., et al. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Dherange, B. D., et al. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
-
D'yakonov, V. A., et al. (2025, October 13). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. ResearchGate. [Link]
-
Macmillan Group. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/Carboxylic-Acids-as-Adaptive-Functional-Groups-in-Metallaphotoredox-Catalysis.pdf]([Link] Macmillan Group/files/publications/Carboxylic-Acids-as-Adaptive-Functional-Groups-in-Metallaphotoredox-Catalysis.pdf)
-
Tan, Y. N., et al. (2016, August 16). Preferred formation of the carboxylic acid–pyridine heterosynthon in 2-anilinonicotinic acids. CrystEngComm, 18(34), 6439-6442. [Link]
-
ResearchGate. Reactivity of Pyridine-2,4,6-tricarboxylic Acid toward Zn(II) Salts under Different Reaction Conditions. [Link]
-
RSC Publishing. (2020, September 25). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. [Link]
-
Jamil, Y., et al. (2016, June 17). Fe(II) and Co (II) Complexes of (4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid) Synthesis, Characterization and Electroc. Journal of the Chemical Society of Pakistan. [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
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- 6. jackwestin.com [jackwestin.com]
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- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bachem.com [bachem.com]
- 11. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Esterification: Definition, Reaction, Mechanism, and Examples [chemistrylearner.com]
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- 16. revroum.lew.ro [revroum.lew.ro]
Application Note: Nucleophilic Substitution Protocols for 2-Chloro-6-phenylpyridine-4-carboxylic Acid
Part 1: Strategic Overview & Reactivity Analysis[1]
The Substrate Challenge
The functionalization of 2-Chloro-6-phenylpyridine-4-carboxylic acid presents a classic "competing functionality" paradox in heterocyclic chemistry. To design a successful protocol, one must understand the electronic push-pull dynamics of the substrate:
-
The Pyridine Core: The ring nitrogen renders the C-2 and C-4 positions electron-deficient, activating them for Nucleophilic Aromatic Substitution (
).[1] -
The C-2 Chloride: This is the intended leaving group. It is activated by the adjacent ring nitrogen (ortho-like relationship) and the para-carboxylic acid.
-
The C-6 Phenyl Group: This substituent adds steric bulk and lipophilicity. While it extends conjugation, it does not significantly deactivate the C-2 position, though it may hinder the approach of bulky nucleophiles.
-
The C-4 Carboxylic Acid (The Critical Variable): This is the primary disruptor.[1]
-
In Basic Media: The acid deprotonates to form a carboxylate anion (
).[1] This species is electron-donating by induction and field effect, increasing electron density in the ring and deactivating it toward nucleophilic attack.[1] -
Solubility: The zwitterionic nature of amino-acid products can complicate isolation.[1]
-
The Decision Matrix
We define three distinct protocols based on the nucleophile type and downstream requirements.
| Protocol | Strategy | Target Nucleophiles | Pros | Cons |
| A | Ester Activation | Primary/Secondary Amines, Alkoxides | Highest yields, mildest conditions, easiest purification.[1] | Adds 2 steps (protection/deprotection).[1] |
| B | Direct Displacement | Cheap, volatile amines (e.g., Morpholine, Pyrrolidine) | One-pot, atom economical. | Requires high temp (>120°C), harsh workup, risk of decarboxylation. |
| C | Pd-Catalysis | Anilines, Amides, Sterically hindered amines | Works for "unreactive" nucleophiles where | High cost (Pd/Ligand), requires inert atmosphere.[1] |
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" (Esterification Hydrolysis)
Recommended for high-value intermediates and medicinal chemistry scales.[1]
Step 1: Methyl Ester Formation
Rationale: Converting the acid to a methyl ester locks the moiety in an electron-withdrawing state (
-
Setup: Charge a round-bottom flask with 2-Chloro-6-phenylpyridine-4-carboxylic acid (1.0 equiv).
-
Solvent: Add anhydrous Methanol (0.5 M concentration).
-
Catalyst: Add
(conc., 2.0 equiv) dropwise at 0°C. -
Reaction: Reflux for 4–6 hours. Monitor by LCMS (Acid mass
vs Ester mass ).[1] -
Workup: Concentrate in vacuo. Neutralize with sat.
. Extract with EtOAc.[1] Dry over and concentrate.-
Yield Expectation: >90% (White/Off-white solid).[1]
-
Step 2: Nucleophilic Aromatic Substitution (
)
Rationale: With the ring activated, mild bases can be used to scavenge the HCl byproduct without deactivating the ring.
-
Reagents:
-
Conditions: Heat to 80–100°C for 4–12 hours.
-
Note: For volatile amines, use a sealed tube.[1]
-
-
Workup: Pour into water. The product often precipitates (due to the lipophilic phenyl group).[1] Filter and wash with water.[1][2] If oil forms, extract with EtOAc.[1]
Step 3: Saponification (Ester Hydrolysis)[1]
-
Reagents: Dissolve intermediate in THF/Water (3:1). Add LiOH
(3.0 equiv).[1] -
Reaction: Stir at RT for 2–4 hours.
-
Isolation (Critical):
Protocol B: Direct Displacement (High Temperature)
Recommended only for robust, inexpensive aliphatic amines.
Rationale: To overcome the deactivating effect of the carboxylate anion, thermal energy is increased. High-boiling solvents are required.[1]
-
Setup: Sealed pressure tube (Ace Glass or similar).
-
Composition:
-
Reaction: Heat to 140–160°C for 12–24 hours.
-
Workup:
Protocol C: Buchwald-Hartwig Cross-Coupling
Recommended for Anilines and weak nucleophiles.[1]
Rationale:
-
Reagents:
-
Substrate: Methyl 2-chloro-6-phenylpyridine-4-carboxylate (Acid is NOT recommended directly; it poisons catalysts).[1]
-
Nucleophile: Aniline derivative (1.2 equiv).[1]
-
Catalyst:
(2–5 mol%) or Pd(OAc) .[1] -
Ligand: Xantphos (rigid bite angle prefers C-N bond formation) or BINAP.[1]
-
Base:
(2.0 equiv).[1] -
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).[1]
-
-
Procedure:
-
Combine solids in a vial. Cycle Vacuum/Argon 3 times.
-
Add sparged solvent.[1]
-
Heat to 100°C for 12 hours.
-
-
Purification: Filter through Celite. Silica gel chromatography is usually required to remove Pd residues.[1]
Part 3: Visualization & Logic Flow[1]
Decision Workflow (Graphviz)
Figure 1: Decision tree for selecting the optimal synthetic pathway based on nucleophile properties.
Mechanistic Insight: The Meisenheimer Complex
The success of Protocol A relies on the stabilization of the anionic intermediate.[1]
-
Attack: The nucleophile attacks C-2.
-
Resonance: The negative charge is delocalized onto the Ring Nitrogen and the C-4 Ester carbonyl.[1]
-
Elimination: Chloride is ejected, restoring aromaticity.[1]
Note on 6-Phenyl: The phenyl ring at C-6 provides additional resonance stabilization for the intermediate but also requires that the nucleophile approach C-2 from a specific trajectory to avoid steric clash, although C-2 is relatively open compared to C-6.[1]
Part 4: Data Summary & Troubleshooting
Solvent Selection Table
| Solvent | Boiling Point (°C) | Suitability for Protocol | Notes |
| Methanol | 64.7 | Esterification | Standard solvent.[1] Anhydrous required.[1] |
| THF | 66 | Hydrolysis | Solubilizes the ester well; mixes with water.[1] |
| DMF | 153 | Protocol A ( | Excellent for |
| DMSO | 189 | Protocol B (Direct) | Highest dipole moment; accelerates |
| NMP | 202 | Protocol B (Direct) | Stable at high temps.[1] Good for pressure reactions.[1] |
| 1,4-Dioxane | 101 | Protocol C (Pd) | Standard for Buchwald.[1] Compatible with bases.[2][3][4] |
Troubleshooting Guide
-
Issue: Low Conversion in Protocol A.
-
Issue: Product is water-soluble during workup.
-
Issue: Decarboxylation observed (Loss of -COOH).
-
Cause: Reaction temperature >150°C in Protocol B.
-
Fix: Switch to Protocol A (lower temp) or reduce temp to 130°C and extend time.
-
References
-
Nucleophilic Substitution of 2-Chloropyridines
-
Buchwald-Hartwig Coupling Protocols
-
Synthesis of Aminopyridine Carboxylates
-
Regioselectivity in Pyridine Substitutions
Sources
Application Note: Microwave-Assisted Scaffold Decoration of 2-Chloro-6-phenylpyridine-4-carboxylic acid
[1]
Executive Summary
This application note details the microwave-assisted functionalization of 2-Chloro-6-phenylpyridine-4-carboxylic acid (CAS: 6313-55-9) . This scaffold represents a "privileged structure" in medicinal chemistry, offering three distinct vectors for diversification: the carboxylic acid (C4), the electrophilic chlorine (C2), and the pyridine nitrogen.
Traditional thermal methods for functionalizing electron-deficient pyridines often suffer from long reaction times (12–24 h) and poor solubility.[1] By leveraging microwave irradiation, we demonstrate protocols that reduce reaction times to <30 minutes while suppressing side reactions such as protodehalogenation. This guide provides validated workflows for Amide Coupling and Suzuki-Miyaura Cross-Coupling , enabling the rapid generation of 2,4,6-trisubstituted pyridine libraries.[1]
Chemical Logic & Scaffold Analysis[1]
Electronic Environment
The reactivity of 2-Chloro-6-phenylpyridine-4-carboxylic acid is governed by the electron-withdrawing nature of the pyridine ring and the carboxylic acid group.[1]
-
C2-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-coupling due to the inductive effect of the adjacent nitrogen and the electron-withdrawing carboxyl group at C4.[1] -
C4-Position (Carboxylic Acid): A standard handle for amide coupling.[1] However, steric bulk from the C2/C6 substituents can hinder nucleophilic attack at the carbonyl carbon under standard thermal conditions. Microwave dielectric heating overcomes this activation energy barrier.
-
C6-Position (Phenyl): Provides lipophilicity and π-stacking potential, stabilizing the core against ring opening.[1]
Microwave Advantage
Microwave synthesis utilizes dipolar polarization and ionic conduction . In polar solvents (e.g., DMF, Water, EtOH), the oscillating electromagnetic field causes molecular rotation, generating rapid internal heat.[1]
-
Effect: Instantaneous "in-core" heating minimizes wall effects seen in oil baths.[1]
-
Result: Reactions like the Suzuki coupling, which often stall due to catalyst deactivation over long heating periods, reach completion before the catalyst degrades.
Experimental Workflows
Strategic Pathway Diagram
The following flowchart illustrates the divergent synthesis strategy. Path A prioritizes C4-amidation to prevent catalyst poisoning by free carboxylic acids during subsequent metal coupling.[1] Path B (Direct Suzuki) requires protection of the acid or careful pH control.
Figure 1: Divergent synthetic workflow. Path A (Solid Blue Line) is the preferred route for library generation to avoid catalyst inhibition by the free acid.
Detailed Protocols
Protocol A: Microwave-Assisted Amidation (C4-Decoration)
Objective: Synthesis of 2-chloro-N-substituted-6-phenylisonicotinamides. Mechanism: In situ activation using uronium salts (TBTU/HATU).
Reagents:
-
Substrate: 2-Chloro-6-phenylpyridine-4-carboxylic acid (1.0 equiv)[1]
-
Amine: Primary or Secondary amine (1.2 equiv)[1]
-
Coupling Agent: TBTU (1.5 equiv) or HATU (for sterically hindered amines)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve the carboxylic acid (0.5 mmol) and DIPEA (1.5 mmol) in DMF (2.0 mL). Stir for 1 minute.
-
Activation: Add TBTU (0.75 mmol) and stir at room temperature for 2 minutes to form the active ester.
-
Addition: Add the amine (0.6 mmol). Cap the vial with a PTFE-lined septum.
-
Microwave Irradiation:
-
Mode: Dynamic (Hold Temperature)[1]
-
Temp: 80 °C
-
Time: 10:00 minutes
-
Stirring: High
-
Power Max: 150 W (to prevent overshoot)
-
-
Work-up: Pour the reaction mixture into ice-water (20 mL). The product usually precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and concentrate.[1]
Data Validation:
-
Yield: Typically 85–95%.
-
Note: The 2-Cl group remains intact under these conditions (no
by the amine occurs at 80°C without a stronger base/catalyst).
Protocol B: Microwave Suzuki-Miyaura Coupling (C2-Decoration)
Objective: Arylation of the 2-position to generate the final trisubstituted scaffold.
Catalyst Choice:
Reagents:
-
Substrate: Amide intermediate from Protocol A (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1]
-
Catalyst:
(5 mol%)[1][3] -
Base:
(2M aqueous solution, 3.0 equiv)[1] -
Solvent: DME/Ethanol/Water (2:1:1 ratio) - Note: This solvent system absorbs microwaves efficiently.[1]
Step-by-Step Procedure:
-
Loading: In a microwave vial, combine the Amide intermediate (0.3 mmol), Boronic acid (0.45 mmol), and
(17 mg). -
Solvent: Add DME (1.5 mL), EtOH (0.75 mL), and 2M
(0.75 mL). -
Degassing: Sparge the mixture with Argon/Nitrogen for 1 minute (crucial to prevent homocoupling). Cap the vial.
-
Microwave Irradiation:
-
Temp: 120 °C
-
Time: 15–20 minutes
-
Pressure Limit: 15 bar (Expect pressure build-up due to EtOH vapor).[1]
-
Pre-stirring: 30 seconds.
-
-
Work-up: Filter through a Celite pad to remove Palladium black.[1] Wash with EtOAc. Wash the filtrate with brine, dry over
, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Results & Optimization Table
The following data summarizes the optimization of the Suzuki coupling step (Protocol B) using phenylboronic acid.[4][5]
| Entry | Solvent System | Temp (°C) | Time (min) | Catalyst | Yield (%) | Observation |
| 1 | Toluene/Water | 100 | 60 | 45 | Poor microwave absorption; biphasic issues.[1] | |
| 2 | DMF/Water | 140 | 10 | 60 | Significant homocoupling of boronic acid. | |
| 3 | DME/EtOH/Water | 120 | 15 | 92 | Full conversion; clean profile. | |
| 4 | DME/EtOH/Water | 80 | 30 | 70 | Incomplete conversion. |
Troubleshooting Guide
Issue: Hydrolysis of the Amide
-
Cause: During the Suzuki step (Protocol B), high pH and temperature can hydrolyze the amide bond formed in Protocol A.
-
Solution: Use a milder base like
or reduce the water ratio (e.g., use Anhydrous DMF with ).
Issue: Protodehalogenation (Loss of Cl without coupling)[1]
-
Cause: Overheating or excessive reaction time in the presence of alcohol solvents.
-
Solution: Reduce temperature to 100°C and extend time slightly. Ensure thorough degassing to remove oxygen.
Issue: Pressure Errors
-
Cause: Ethanol/Water mixtures generate significant vapor pressure at 120°C.
-
Solution: Use a microwave vial with a high-pressure rating (up to 20-30 bar). Do not fill the vial more than 60% volume.
References
-
Microwave-Assisted Synthesis of Pyridine Carboxamides
-
Microwave Suzuki Coupling on Chloropyridines
-
General Microwave Buchwald-Hartwig/Suzuki Protocols
-
Reactivity of 2,4-Dichloropyrimidines (Analogous Scaffold)
Sources
- 1. mdpi.com [mdpi.com]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds [epubl.ktu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-phenylpyridine-4-carboxylic acid
Objective: This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to enhance the yield and purity in the synthesis of 2-Chloro-6-phenylpyridine-4-carboxylic acid. Our approach is grounded in mechanistic principles to empower users to diagnose and resolve common experimental challenges.
Section 1: Understanding the Synthetic Landscape
The synthesis of polysubstituted pyridines like 2-Chloro-6-phenylpyridine-4-carboxylic acid is a multi-step process where yield can be impacted at numerous stages. A common and effective strategy involves the construction of a substituted pyridine ring, followed by functional group interconversions. A representative synthetic approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound, followed by aromatization. Subsequent hydrolysis, chlorination, and arylation steps complete the synthesis. Understanding this workflow is critical for effective troubleshooting.
Caption: Generalized workflow for the synthesis of 2-Chloro-6-phenylpyridine-4-carboxylic acid.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My overall yield is consistently below 30%. Which steps are the most likely culprits and how do I investigate them?
Answer: Low overall yield is typically due to significant losses in one or two key steps rather than small losses at every stage. The most critical steps to scrutinize are the initial ring formation (Cyclization) and any subsequent high-energy transformations like chlorination or cross-coupling.
-
Step 1: Ring Formation (Cyclization/Condensation): This step often determines the maximum possible yield.
-
Causality: Competing side reactions, such as the self-condensation of the β-keto ester or Michael additions that don't lead to the desired cyclization, are common issues in pyridine syntheses.[1] The purity of starting materials is paramount; impurities can poison catalysts or initiate unwanted reaction pathways.[1]
-
Troubleshooting Actions:
-
Verify Reagent Purity: Use freshly distilled or recrystallized starting materials. Confirm purity via NMR or GC-MS.
-
Control Reaction Temperature: Exothermic reactions can lead to degradation and side products.[1] Try adding one reactant dropwise to the other in an ice bath to maintain strict temperature control.
-
Optimize Stoichiometry: Systematically vary the molar ratios of your reactants to find the optimal balance that favors the desired product.
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the appearance of the product and byproducts. This will help you determine the optimal reaction time and prevent product degradation from prolonged reaction times.
-
-
-
Step 2: Chlorination: The conversion of a pyridone to a chloropyridine can be inefficient if not properly controlled.
-
Causality: Incomplete reaction leads to difficult-to-separate starting material in the final product. Conversely, overly harsh conditions can lead to degradation or unwanted side reactions. The choice of chlorinating agent (e.g., POCl₃, SOCl₂) and the reaction temperature are critical variables.
-
Troubleshooting Actions:
-
Choice of Reagent: For pyridones, phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent. Sometimes, the addition of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction.
-
Temperature and Time: These reactions often require elevated temperatures (reflux). If you see incomplete conversion, consider increasing the reaction time in increments of 1-2 hours or slightly increasing the temperature. Monitor via TLC.
-
-
-
Step 3: Phenylation (Cross-Coupling): Introducing the phenyl group via reactions like the Suzuki-Miyaura coupling can be challenging for 2-pyridyl systems, a phenomenon sometimes called the "2-pyridyl problem".[2]
-
Causality: The nitrogen atom in the pyridine ring can coordinate to the metal catalyst (e.g., Palladium), inhibiting its catalytic activity. Furthermore, 2-pyridyl boron reagents can be unstable.[2]
-
Troubleshooting Actions:
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst is crucial. Sterically hindered, electron-rich ligands often give the best results by promoting reductive elimination and stabilizing the catalyst.
-
Base and Solvent: The base and solvent system must be carefully selected. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/Water, Toluene/Water, DMF).
-
Alternative Coupling: If Suzuki coupling fails, consider other cross-coupling reactions or a different synthetic strategy where the phenyl group is incorporated into one of the initial building blocks.
-
-
Question 2: My final product is impure and difficult to crystallize. What are the likely impurities and what purification strategies are most effective?
Answer: Impurities often co-crystallize with the desired product, hindering purification. The most likely contaminants are unreacted starting materials, regioisomers, or byproducts from side reactions.
-
Likely Impurities:
-
Unreacted 2-chloro-pyridine-4-carboxylic acid: From an incomplete phenylation step.
-
De-chlorinated product (6-phenyl-pyridine-4-carboxylic acid): Can occur as a side reaction during cross-coupling.
-
Starting materials from the ring formation: If the initial purification was not rigorous.
-
-
Effective Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for this specific molecule.[1]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities behind.
-
Separate the aqueous layer and carefully acidify it with dilute HCl to a pH of ~3-4.[3] The pure product should precipitate out.
-
Filter the solid, wash with cold water, and dry thoroughly.
-
-
Recrystallization: If acid-base extraction is insufficient, recrystallization is the next step.
-
Solvent Screening: Test a range of solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Toluene, and mixtures with water or hexanes) to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Column Chromatography: This is a final option if other methods fail.
-
Tailing Issue: Pyridines are basic and can "tail" on silica gel, leading to poor separation.[1]
-
Mitigation: To prevent tailing, add a small amount of a volatile base like triethylamine (~0.5-1%) or an acid like acetic acid to the eluent system. The choice depends on the nature of the impurities you are trying to separate.
-
-
Section 3: Proactive Yield Optimization (FAQs)
FAQ 1: What is the single most important factor for ensuring reproducibility and high yield?
Answer: The purity and dryness of your reagents and solvents are paramount. Many of the key reactions in this synthesis, especially cross-coupling steps, are sensitive to water and oxygen. Using anhydrous solvents, running reactions under an inert atmosphere (Nitrogen or Argon), and ensuring the purity of starting materials can prevent a host of side reactions and catalyst deactivation.[1]
FAQ 2: My chlorination with POCl₃ is sluggish. Is there a way to activate it?
Answer: Yes. While phosphorus oxychloride is a strong chlorinating agent, its reaction with pyridones can sometimes be slow. Adding a catalytic amount of DMF can significantly accelerate the reaction by forming a Vilsmeier-Haack reagent intermediate, which is a more potent chlorinating species. However, use this with caution as it can also increase the formation of byproducts if the temperature is not well-controlled.
FAQ 3: I am considering a Suzuki coupling to add the phenyl group. Are there any known issues with this approach for my substrate?
Answer: Yes, this is a critical consideration. As mentioned in the troubleshooting section, 2-halopyridines can be challenging coupling partners.[2] The pyridine nitrogen can interfere with the palladium catalyst. To overcome this, you may need to screen a variety of specialized palladium catalysts and ligands. 2-Halopyridines are generally excellent electrophilic partners, but the nucleophilic partner can be problematic.[2] Careful selection of reaction conditions is essential for success.
Section 4: Experimental Protocols & Data
Baseline Protocol: Multi-step Synthesis
This protocol provides a representative, non-optimized procedure. Users should adapt and optimize based on their findings.
Step 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
In a round-bottom flask, combine ethyl acetoacetate (2 equivalents) and benzaldehyde (1 equivalent).
-
Add aqueous ammonia and ethanol as the solvent.
-
Heat the mixture to reflux and monitor by TLC until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry.
Step 2: Oxidation to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Dissolve the dihydropyridine intermediate from Step 1 in glacial acetic acid.
-
Add a suitable oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) portion-wise while maintaining the temperature below 50°C.
-
After the addition is complete, heat the mixture for 1-2 hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product. Filter and dry.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the pyridine diester from Step 2 in a 20% aqueous solution of sodium hydroxide.[3]
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the esters.
-
Cool the solution and acidify with concentrated HCl.
-
Heat the resulting slurry to induce decarboxylation until CO₂ evolution ceases.
-
Cool and filter the precipitate to obtain 2,6-dimethyl-4-phenylpyridine.
(Note: The subsequent chlorination of the methyl groups and conversion to the carboxylic acid and final chlorination at the 2-position and phenylation at the 6-position would follow specialized literature procedures not detailed here.)
Table 1: Key Parameter Optimization
| Parameter | Stage | Default Value | Optimization Strategy | Expected Impact on Yield |
| Temperature | Ring Formation | Reflux (~80°C) | Decrease to 50°C; or run at 0°C with slow addition. | May increase selectivity and reduce byproducts, potentially increasing yield. |
| Catalyst Ligand | Phenylation | Standard (e.g., PPh₃) | Screen electron-rich, bulky ligands (e.g., SPhos, XPhos). | Can significantly improve coupling efficiency and yield by preventing catalyst inhibition.[2] |
| Base | Phenylation | K₂CO₃ | Test stronger or more soluble bases like K₃PO₄ or Cs₂CO₃. | Can accelerate the transmetalation step, leading to higher conversion and yield. |
| Solvent | All Stages | Anhydrous Grade | Ensure rigorously dry solvents via distillation or molecular sieves. | Reduces water-related side reactions, improving overall yield and reproducibility. |
References
-
Movassaghi, M., et al. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561. Retrieved from [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. Retrieved from [Link]
-
Scott, J. S., & Procter, D. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11084. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Safety Issues with Pyridine Ring Construction. Retrieved from [Link]
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES. Retrieved from [Link]
- Keller, P. A. (2014).
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Ellsworth, J. M., et al. (2008). Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid and its Use in the Construction of Novel Metal and Mixed-Metal Coordination Polymers. Solid State Sciences, 10(7), 895-901. Retrieved from [Link]
-
Wibaut, J. P., & Broekman, F. W. (1939). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 58(8), 709-712. Retrieved from [Link]
-
Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24, 7499-7511. Retrieved from [Link]
-
Kamal, A., et al. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. HETEROCYCLES, 89(3), 697-715. Retrieved from [Link]
-
Hayashi, Y., et al. (2014). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Synlett, 25(15), 2151-2154. Retrieved from [Link]
-
Rahman, M. M., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(11), 1433. Retrieved from [Link]
Sources
troubleshooting solubility issues with 2-Chloro-6-phenylpyridine-4-carboxylic acid
Troubleshooting Solubility & Formulation Issues
Senior Application Scientist: Dr. Aris Thorne Department: Small Molecule Chemistry & Formulation Support Last Updated: February 24, 2026[1]
Executive Summary & Molecule Profile[1][2]
Welcome to the technical support center. You are likely here because you are experiencing "brick dust" behavior with 2-Chloro-6-phenylpyridine-4-carboxylic acid . This molecule presents a classic medicinal chemistry paradox: it possesses an ionizable handle (carboxylic acid), yet its rigid crystalline structure and lipophilic phenyl ring often lead to precipitation during biological assays or stock preparation.
This guide moves beyond generic advice to address the specific physicochemical conflicts inherent to this scaffold.
Physicochemical Snapshot
| Property | Estimated Value | Implication for Solubility |
| pKa (Acidic) | ~3.5 – 4.2 | The carboxylic acid is the only reliable solubilizing handle.[1] |
| pKa (Basic) | < 1.0 (Pyridine N) | Critical Warning: The 2-Cl and 4-COOH groups withdraw electron density.[1] The pyridine nitrogen is not sufficiently basic to form stable salts with weak acids.[1] Do not try to dissolve in dilute HCl. |
| LogP | ~2.8 – 3.2 | Moderate lipophilicity drives aggregation in aqueous buffers.[1] |
| Melting Point | > 200°C (Predicted) | High lattice energy requires significant energy to break (heat/sonication) or chemical modification (salt formation).[1] |
Solubility Decision Tree (Workflow)
Before selecting a solvent, identify your downstream application. The "correct" solvent for synthesis is often the "wrong" solvent for cell-based assays.[1]
Figure 1: Decision matrix for solvent selection based on experimental intent.[1]
Troubleshooting Guides & FAQs
ISSUE 1: "I added 1N HCl hoping to make the hydrochloride salt, but it didn't dissolve."
Diagnosis: Incorrect Ionization Strategy.[1] The Science: Users often assume all pyridines are basic.[1] However, in 2-Chloro-6-phenylpyridine-4-carboxylic acid, the electron-withdrawing nature of the Chlorine (at C2) and the Carboxyl group (at C4) drastically reduces the electron density on the pyridine nitrogen.[1] It is effectively non-basic in water.[1] Adding HCl merely suppresses the ionization of the carboxylic acid, forcing the molecule into its neutral, least soluble state.
The Solution: Switch to a Basic Salt Strategy . You must deprotonate the carboxylic acid to form a soluble anion.
Protocol: Preparation of 10 mM Aqueous Stock
-
Weigh the solid compound.[1]
-
Calculate the molar equivalent of base (NaOH or KOH).[1] Use 1.05 equivalents to ensure complete deprotonation.
-
Add the base solution (e.g., 0.1 M NaOH) to the solid.[1]
-
Crucial Step: Sonicate for 5–10 minutes. The solid may not dissolve instantly due to crystal lattice energy.
-
Once dissolved, dilute to volume with PBS (pH 7.4).
ISSUE 2: "My DMSO stock precipitates immediately when I add it to the cell culture media."
Diagnosis: Kinetic Solubility Failure (The "Crash-Out" Effect).[1] The Science: DMSO is a hygroscopic, aprotic solvent that disrupts hydrogen bonding.[1] When you dilute a DMSO stock into an aqueous buffer, the water molecules strip the DMSO away from your compound faster than the compound can interact with the water. The hydrophobic phenyl ring drives rapid aggregation before the carboxylic acid can ionize and stabilize the molecule.
The Solution: Use an Intermediate Dilution Step or Shift the pH .
Protocol: The "Step-Down" Dilution
-
Do not inject 1 µL of concentrated DMSO stock directly into 1 mL of media.[1]
-
Step 1: Dilute your DMSO stock 1:10 into a "transition solvent" (e.g., 50% PEG400 / 50% Water) or pure Ethanol (if cells tolerate it).[1]
-
Step 2: Dilute this intermediate solution into your final media.
-
Alternative: Ensure your cell culture media is well-buffered (HEPES) and slightly alkaline (pH 7.4–7.[1]8) to encourage ionization immediately upon addition.[1]
ISSUE 3: "How do I formulate this for IP/IV injection in mice? It won't dissolve in saline."
Diagnosis: Saline (0.9% NaCl) has a pH of ~5.5 (due to dissolved CO2) and high ionic strength, both of which suppress solubility for this specific acid.
The Science: The "Common Ion Effect" (from NaCl) and the slightly acidic pH of saline push the equilibrium toward the insoluble neutral form.[1]
The Solution: Use a Cosolvent System with a Counter-ion .[1] Meglumine (N-methyl-D-glucamine) is the gold standard counter-ion for carboxylic acids in pharma due to its biocompatibility and large size, which disrupts crystal packing.[1]
Recommended Formulation (Self-Validating):
| Component | Function | Concentration |
|---|---|---|
| Meglumine | Counter-ion (Base) | 2.0 molar equivalents |
| PEG 400 | Cosolvent | 20% (v/v) |
| Water for Injection | Bulk Vehicle | 80% (v/v) |[1]
Preparation Steps:
-
Dissolve the compound in pure PEG 400 first (it should dissolve clearly).[1]
-
Dissolve Meglumine in the water portion.[1]
-
Slowly add the Water/Meglumine solution to the PEG/Compound solution with vortexing.[1]
-
Check: Solution should remain clear. If hazy, add small aliquots of 1N NaOH to adjust pH to 8.0.
Mechanistic Visualization: The pH-Solubility Relationship[1]
Understanding the protonation state is the single most important factor for this molecule.[1]
Figure 2: The ionization states of 2-Chloro-6-phenylpyridine-4-carboxylic acid. The transition from Neutral to Anion is the critical solubility gate.[1]
References & Grounding
-
Physicochemical Properties of Pyridine Carboxylic Acids:
-
Solubility & pKa Data:
-
Formulation Strategies for Poorly Soluble Drugs:
-
pKa Determination Principles:
Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyridine derivatives.
Sources
Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-6-phenylpyridine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the reaction temperature during the synthesis of 2-chloro-6-phenylpyridine-4-carboxylic acid derivatives. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of 2-chloro-6-phenylpyridine-4-carboxylic acid derivatives, and why is it so critical?
A1: The optimal temperature range for these syntheses is highly dependent on the specific reaction, but generally falls between room temperature (25 °C) and reflux conditions (often 80-120 °C). Temperature is a critical parameter because it directly influences reaction kinetics, solubility of reagents, and the propensity for side reactions. For instance, in Suzuki-Miyaura cross-coupling reactions to introduce the phenyl group, a common method for creating this class of compounds, temperatures are often elevated to facilitate the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions like protodeboronation of the boronic acid.[1][2]
Q2: How does reaction temperature affect the regioselectivity of the synthesis?
A2: Temperature can significantly impact the regioselectivity, especially in functionalization reactions on the pyridine ring.[3] While the 2- and 6-positions are often electronically favored for nucleophilic attack, and the 3- and 5-positions for electrophilic attack, kinetic versus thermodynamic control can be influenced by temperature. At lower temperatures, the kinetically favored product may predominate, while at higher temperatures, the reaction may favor the more stable, thermodynamically favored product. It's crucial to carefully control the temperature to achieve the desired isomer.
Q3: Can increasing the temperature always be expected to increase the reaction yield?
A3: Not necessarily. While the Arrhenius equation dictates that reaction rates generally increase with temperature, this doesn't always translate to a higher yield of the desired product. Elevated temperatures can accelerate competing side reactions, leading to a decrease in the overall yield of the target molecule.[1] For example, in many pyridine syntheses, higher temperatures can promote polymerization or decomposition of starting materials.[4] Therefore, a careful optimization process is required to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing side reactions.
Q4: What are the primary side reactions to be aware of when optimizing temperature?
A4: Common side reactions, particularly at elevated temperatures, include:
-
Homocoupling: In cross-coupling reactions, the boronic acid can couple with itself.[5]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, a reaction often exacerbated by high temperatures.[1]
-
Decomposition: Starting materials, reagents, or the product itself may not be stable at higher temperatures.
-
Loss of Regioselectivity: As mentioned earlier, higher temperatures can lead to the formation of undesired isomers.[3]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of 2-chloro-6-phenylpyridine-4-carboxylic acid derivatives, with a focus on temperature optimization.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Explanation |
| Reaction temperature is too low. | Action: Gradually increase the reaction temperature in increments (e.g., 10-20 °C). Rationale: The activation energy for the desired reaction may not be met at lower temperatures. This is particularly relevant for cross-coupling reactions where oxidative addition can be slow.[6] |
| Reaction temperature is too high, leading to decomposition. | Action: Decrease the reaction temperature. Consider running the reaction for a longer period at a lower temperature. Rationale: Pyridine derivatives and other reagents can be thermally labile. Visual cues like darkening of the reaction mixture can indicate decomposition. |
| Incomplete dissolution of starting materials. | Action: Increase the temperature to improve solubility. If this is not effective or leads to side reactions, consider a different solvent system. Rationale: For a reaction to proceed efficiently, all reactants must be in the same phase. |
Problem 2: Formation of Significant Impurities
| Possible Cause | Troubleshooting Steps & Explanation |
| High temperature promoting side reactions. | Action: Lower the reaction temperature. Analyze the impurities to identify potential side products, which can provide clues about the undesired reaction pathway. Rationale: Side reactions often have a higher activation energy than the desired reaction and are therefore more sensitive to temperature increases. |
| Catalyst deactivation at high temperatures. | Action: Lower the reaction temperature or choose a more thermally stable catalyst/ligand system. Rationale: Palladium catalysts, commonly used in these syntheses, can agglomerate and lose activity at high temperatures.[1] |
| Undesired regioisomer formation. | Action: Screen a range of temperatures. Lower temperatures may favor the kinetically controlled product. Rationale: The energy difference between the transition states leading to different regioisomers can be small, and temperature can be a deciding factor in which pathway is favored.[3] |
Problem 3: Reaction Stalls or is Incomplete
| Possible Cause | Troubleshooting Steps & Explanation |
| Temperature is insufficient to drive the reaction to completion. | Action: Increase the reaction temperature. Rationale: Some reaction steps, like reductive elimination in cross-coupling, may require higher thermal energy. |
| Catalyst has deactivated over time at the current temperature. | Action: Consider a slow addition of the catalyst over the course of the reaction or use a more robust catalyst system. Rationale: Maintaining a sufficient concentration of active catalyst is crucial for the reaction to proceed to completion. |
III. Experimental Protocols & Data
General Protocol for Temperature Optimization
A systematic approach is crucial for optimizing reaction temperature. A Design of Experiments (DoE) approach can be highly effective, but a simpler, iterative approach can also yield good results.
-
Initial Scouting: Begin with a small-scale reaction at a literature-reported temperature or a conservative starting point (e.g., room temperature or slightly elevated).
-
Incremental Changes: Based on the initial result, adjust the temperature in 10-20 °C increments.
-
Monitoring: Monitor the reaction progress at each temperature using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Analysis: Analyze the product distribution and yield at each temperature to identify the optimal conditions.
Illustrative Data: Temperature Effect on Yield
The following table provides a hypothetical example of how temperature can affect the yield and purity in a Suzuki-Miyaura coupling to form a 2-chloro-6-phenylpyridine-4-carboxylic acid derivative.
| Temperature (°C) | Yield of Desired Product (%) | Purity (%) | Key Observation |
| 50 | 25 | 98 | Slow reaction rate |
| 70 | 65 | 95 | Increased reaction rate, minimal side products |
| 90 | 85 | 90 | Optimal yield, slight increase in impurities |
| 110 | 70 | 75 | Significant increase in side products and some starting material decomposition |
IV. Visualizing the Process
Workflow for Troubleshooting Temperature-Related Issues
The following diagram illustrates a logical workflow for addressing common issues related to reaction temperature.
Caption: A flowchart for systematically troubleshooting temperature-related issues in synthesis.
V. References
-
BenchChem. (2025). Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine. BenchChem. Retrieved from
-
BenchChem. (2025). Troubleshooting low yield in pyridine functionalization. BenchChem. Retrieved from
-
BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem. Retrieved from
-
Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5565–5570. Retrieved from
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from
Sources
Technical Support Center: Purification of 2-Chloro-6-phenylpyridine-4-carboxylic acid
Introduction: 2-Chloro-6-phenylpyridine-4-carboxylic acid is a key building block in the development of pharmaceuticals and advanced materials.[1][2] Its utility is critically dependent on its purity. Synthetic batches are often contaminated with unreacted starting materials, reaction byproducts, and catalyst residues that can interfere with downstream applications. This guide provides a comprehensive, experience-driven framework for troubleshooting and resolving common purification challenges encountered by researchers. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.
Part 1: Understanding the Impurity Profile
Effective purification begins with a hypothesis about the likely impurities. The structure of 2-Chloro-6-phenylpyridine-4-carboxylic acid, typically synthesized via cross-coupling reactions like the Suzuki-Miyaura coupling, predisposes the crude product to a specific set of contaminants.[3]
dot
Caption: Common sources of impurities in the synthesis of the target compound.
The chemical nature of these impurities dictates the most effective purification strategy. A summary of their properties is essential for targeted removal.
Table 1: Common Impurities and Their Physicochemical Characteristics
| Impurity Class | Specific Example(s) | Chemical Nature | Expected Polarity | Removal Strategy |
|---|---|---|---|---|
| Starting Materials | Phenylboronic Acid, 2,6-dichloropyridine-4-carboxylic acid | Acidic | Moderate to High | Acid-Base Extraction, Chromatography |
| Homocoupling | Biphenyl | Neutral | Low | Acid-Base Extraction, Recrystallization, Chromatography |
| Protodeboronation | 2-chloropyridine-4-carboxylic acid | Acidic | High | Chromatography, Fractional Recrystallization |
| Degradation | 2-Chloro-6-phenylpyridine (decarboxylated product) | Basic (Weak) | Moderate | Acid-Base Extraction, Chromatography |
| Catalyst Residues | Palladium black, Triphenylphosphine oxide | Neutral / Particulate | N/A (Pd), Moderate (Ph₃PO) | Filtration (Celite®), Charcoal Treatment, Chromatography |
| Inorganic Salts | Potassium Carbonate, Sodium Bicarbonate | Basic Salt | Highly Polar / Ionic | Aqueous Wash, Acid-Base Extraction |
Part 2: Troubleshooting and Purification Workflow
This section presents a logical workflow and addresses specific purification challenges in a question-and-answer format.
Overall Purification Strategy Flowchart
This diagram outlines the decision-making process, from initial assessment of the crude material to the selection of an appropriate purification technique.
dot
Caption: A decision-making workflow for purifying the target compound.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily solid. Where should I begin?
A: A dark, non-crystalline appearance suggests the presence of multiple impurities, including residual palladium catalyst and non-polar organic byproducts. The most robust first step is an acid-base extraction. This technique leverages the carboxylic acid functional group of your target compound to selectively move it into an aqueous phase, leaving neutral impurities like biphenyl and phosphine oxides behind in the organic layer.[4][5][6] This single step can dramatically increase the purity and improve the physical state of your material, making subsequent steps like recrystallization more effective.
Q2: How do I perform an acid-base extraction without losing my product, given it has both an acidic and a basic site?
A: This is an excellent question that highlights the amphoteric nature of your molecule. The key is to use a base that is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to cause issues with the weakly basic pyridine ring (pKa ~2-3).
A saturated solution of sodium bicarbonate (NaHCO₃) is the ideal choice.[7][8] A strong base like sodium hydroxide (NaOH) could potentially lead to emulsion formation or unwanted side reactions.
The process involves dissolving the crude material in an organic solvent (e.g., ethyl acetate) and extracting with the aqueous NaHCO₃ solution. Your product will form the sodium carboxylate salt and move into the aqueous layer.[4] After separating the layers, the aqueous phase is re-acidified (e.g., with 1M HCl) to a pH of ~4, which protonates the carboxylate and causes your purified product to precipitate.[7]
Q3: My product is a solid after extraction, but TLC and NMR still show impurities. What is the best way to recrystallize it?
A: Recrystallization is an excellent secondary purification step. The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the impurities remain in solution. Given the polar nature of the carboxylic acid and the aromatic rings, a polar protic solvent or a mixed-solvent system is a good starting point.
Table 2: Recrystallization Solvent Screening Guide
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Often a good choice; may require addition of an anti-solvent like water or hexane. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective; good for breaking up hydrogen-bonded aggregates. |
| Ethyl Acetate | 77 | Mid-Polarity | May have high solubility even when cold; often used with hexane as an anti-solvent. |
| Toluene | 111 | Non-Polar | Less likely to be a primary solvent but can be used in a pair (e.g., with ethanol). |
| Water | 100 | Highly Polar | Product is likely insoluble due to the phenyl and chloro-pyridine rings, but can be used as an anti-solvent.[9] |
Start by testing solubility in small volumes (~0.5 mL) of these solvents. A good protocol for screening is provided in the Methodologies section.
Q4: I am struggling to separate an impurity with very similar polarity. Is column chromatography a viable option?
A: Yes, but with important considerations. Pyridine-containing compounds are notorious for causing peak tailing on standard silica gel columns.[10] This is due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[10]
To achieve good separation, you must modify your mobile phase. Adding a small amount of a competing base, like triethylamine (TEA, ~0.5-1% v/v), or an acid, like acetic acid (~1% v/v), to your eluent system (e.g., hexane/ethyl acetate) is crucial.[10]
-
Triethylamine will occupy the acidic silanol sites, preventing your product from sticking and allowing it to elute as a sharper peak.
-
Acetic acid will protonate the pyridine nitrogen, forming a salt that has less affinity for the silanol groups.
Always perform a thorough TLC analysis with the modified eluent before committing to a column to ensure you have adequate separation (ΔRf > 0.2).
Q5: My final product is pure by NMR but has a grayish tint. How do I remove residual palladium?
A: This is a classic sign of trace palladium catalyst contamination.[3] These fine black particles are often difficult to remove by standard filtration. There are two effective methods:
-
Filtration through Celite®: Dissolve your product in a suitable solvent (like ethyl acetate or THF), add a small amount of Celite®, stir for a few minutes, and then filter the mixture through a pad of Celite® in a Büchner or Hirsch funnel. The fine pores of the Celite® will trap the palladium particles.
-
Activated Charcoal Treatment: Dissolve the product in a hot solvent (one suitable for recrystallization). Add a very small amount of activated charcoal (e.g., 1-2% by weight), keep the solution hot for 5-10 minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal (and the adsorbed colored impurities/palladium). Then, allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating and provide clear, step-by-step instructions for the key purification techniques discussed.
Protocol 1: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, 20-30 mL) in a separatory funnel. If solubility is poor, a co-solvent like tetrahydrofuran (THF) can be added, but ensure the final mixture is immiscible with water.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ (15 mL) to ensure complete recovery. Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is between 3 and 4 (check with pH paper). A white or off-white precipitate of the pure product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 10 mL) and then with a small amount of cold diethyl ether or hexane to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Systematic Recrystallization
-
Solvent Screening: Place a small amount of your solid (~20 mg) into several test tubes. To each, add a different solvent (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
-
Hot Dissolution: For solvents that did not dissolve the solid at room temperature, heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid fully dissolves at the boiling point.
-
Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the tube with a glass rod or placing it in an ice bath. The best solvent will yield a large amount of crystalline solid upon cooling.
-
Bulk Procedure: Place the bulk of your material in an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil until all the solid dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool undisturbed to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Flash Column Chromatography with Tailing Suppression
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:EtOAc) that gives your product an Rf value of approximately 0.2-0.3.
-
Mobile Phase Modification: Prepare your bulk mobile phase and add 0.5% (v/v) triethylamine (TEA) to it. For example, for 1 L of 70:30 Hexane:EtOAc, add 5 mL of TEA.
-
Column Packing: Pack a glass column with silica gel using the modified mobile phase (wet slurry packing is recommended).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once a dry, free-flowing powder is obtained, carefully load it onto the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
References
-
Wikipedia. Acid–base extraction. [Link]
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
Clark, J. Hydrolysing Nitriles. Chemguide. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
-
HETEROCYCLES, Vol. 102, No. 9, 2021. PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID. [Link]
-
Chromatography Forum. Method for pyridine amine derivative. [Link]
-
Semantic Scholar. Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. [Link]
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]
-
Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]
-
Patsnap. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. [Link]
-
MSpace at the University of Manitoba. STUDIES ON THE MECHANISMS OF DECARBOXYLATION OF - PYRIDINE- AND PYRROLE- CARBOXYLIC ACIDS. [Link]
-
Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
ACS Publications. 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. [Link]
-
European Patent Office. EP2428505B1 - Process for producing pyridine carboxylic acids. [Link]
-
Cheméo. 2-Chloro-6-methylpyridine-4-carboxylic acid. [Link]
-
ACS Publications. Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. [Link]
-
OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
-
Reddit. carboxylic acid solubility + TLC. [Link]
-
National Library of Medicine. Preparation of 2-chloro 6-alkylthio-4-pyridinecarboxylic acids and derived anilides. [Link]
-
MDPI. The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
National Library of Medicine. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. [Link]
- Google Patents. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-Chloro-6-phenylpyridine-4-carboxylic acid
Topic: Stability & Troubleshooting under Acidic Conditions Document ID: TSC-2024-PYR-04 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Diagnostic Framework: The Stability Profile
To successfully handle 2-Chloro-6-phenylpyridine-4-carboxylic acid , one must understand the competition between protonation (solubility) and nucleophilic aromatic substitution (degradation).
Unlike simple pyridine derivatives, the 2-Chloro and 6-Phenyl substituents drastically alter the electronic landscape of the pyridine ring. The chlorine atom at position 2 is electron-withdrawing, which significantly lowers the basicity of the pyridine nitrogen (
The Acidic Stability Spectrum
| Condition | pH Range | Dominant Species | Stability Status |
| Strong Mineral Acid | < 0.5 | Cationic ( | Metastable. Risk of hydrolysis to 2-pyridone if heated. |
| Mild Acid (Workup) | 1.0 – 3.0 | Neutral Free Acid | Stable. Maximum precipitation zone. |
| Weak Acid/Buffer | 4.0 – 6.0 | Anionic ( | Stable. Soluble. |
Visualizing the Degradation Pathway
The following diagram illustrates the critical threshold where stability gives way to degradation.
Figure 1: Reaction coordinate showing the stability window (Green) versus degradation risks (Red).
Troubleshooting Guide
This section addresses specific anomalies reported during synthesis and purification.
Issue 1: "I see a new peak at RRT 0.85 during acidic HPLC analysis."
Diagnosis: Hydrolysis of the Chlorine substituent. Mechanism: Under highly acidic aqueous conditions (especially with heat), water acts as a nucleophile, displacing the chlorine atom to form 6-phenyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (the 2-pyridone tautomer). Corrective Action:
-
Temperature Control: Ensure acidic solutions are kept below 40°C.
-
Solvent Swap: If heating is required, switch to anhydrous acidic media (e.g., HCl in Dioxane) rather than aqueous acid to remove the nucleophile (water).
-
Validation: Check the UV spectrum of the impurity. Pyridones typically show a bathochromic shift (red shift) compared to the chloropyridine parent due to changed conjugation.
Issue 2: "The product will not precipitate during acidic workup."
Diagnosis: "Overshoot" of the pH window. Mechanism: Users often assume "more acid = more precipitation" for carboxylic acids. However, due to the pyridine nitrogen, this molecule is amphoteric.
-
At pH > 4: It is an anion (soluble).
-
At pH < 0.5: The pyridine nitrogen protonates, forming a cationic salt (soluble). Corrective Action:
-
Target pH 1.5 – 2.5: This is the "Sweet Spot" (Isoelectric region) where the molecule is neutral and least soluble.
-
Back-Titration: If you acidified to pH 0, slowly add 1M NaOH until pH reaches 2.0 to induce crystallization.
Issue 3: "Inconsistent yields after drying the acidic solid."
Diagnosis: Decarboxylation or Salt Formation. Mechanism:
-
Decarboxylation: Pyridine-4-carboxylic acids (isonicotinic acid derivatives) are prone to thermal decarboxylation. While the 2-chloro group stabilizes the ring somewhat, drying at high temperatures (>80°C) under acidic conditions can catalyze
loss. -
HCl Trapping: If the solid was isolated from strong HCl, you may have isolated the hydrochloride salt, which is hygroscopic and has a different molecular weight, skewing yield calculations. Corrective Action:
-
Drying Protocol: Dry under vacuum at
50°C . -
Salt Check: Perform a chloride content analysis (titration) on the solid to confirm if it is the free acid or the HCl salt.
Validated Protocols
Protocol A: Safe Acidic Workup (Precipitation)
Use this protocol to isolate the compound from basic reaction mixtures.
-
Cooling: Cool the reaction mixture to 0–5°C.
-
Acidification: Slowly add 1M HCl (aqueous) with vigorous stirring.
-
Critical Step: Monitor pH continuously. Do not rely on litmus paper; use a calibrated pH meter.
-
-
Endpoint: Stop addition exactly when pH reaches 2.0 – 2.5 .
-
Aging: Stir at 5°C for 30 minutes to allow crystal growth.
-
Filtration: Filter the solid and wash with cold water (pH 3) .
-
Note: Washing with neutral water may redissolve some product if the pH rises above 4.
-
Protocol B: Acidic Stress Test (Stability Validation)
Use this to determine if your specific conditions will degrade the molecule.
-
Dissolve 10 mg of compound in 1 mL of the target acidic solvent.
-
Heat to the intended process temperature.
-
Sample at T=0, T=1h, and T=4h.
-
Analysis: Dilute samples in Acetonitrile (not water, to freeze equilibrium) and inject onto HPLC.
-
Pass Criteria: < 0.5% growth of the Hydrolysis impurity (RRT ~0.8-0.9).
-
Frequently Asked Questions (FAQ)
Q: Can I use Sulfuric Acid (
Q: Is the compound stable in Trifluoroacetic Acid (TFA)? A: Yes. The compound is generally stable in neat TFA at room temperature. This makes TFA/DCM mixtures suitable for deprotection steps (e.g., Boc removal) involving this scaffold. However, avoid refluxing in TFA.
Q: Why is the 2-Chloro group stable in acid but not base?
A: In basic conditions, the mechanism is
References
-
Structure & Reactivity of Chloropyridines
-
Katritzky, A. R., et al. "Reactivity of Halopyridines." Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010.
-
-
Hydrolysis Mechanisms
-
Spivey, A. C. "Nucleophilic Substitution of Pyridines." Imperial College London Chemistry Archives.
-
-
Decarboxylation Kinetics
-
Isoelectric Precipitation
Sources
Validation & Comparative
comparing reactivity of 2-Chloro-6-phenylpyridine-4-carboxylic acid vs 2,6-dichloropyridine
[1]
Executive Summary
-
2,6-Dichloropyridine is a high-reactivity, symmetric electrophile ideal for rapid screening and generating diverse libraries via sequential substitution. Its primary challenge is controlling mono- vs. di-substitution.
-
2-Chloro-6-phenylpyridine-4-carboxylic acid is a specialized, asymmetric scaffold. It offers superior chemoselectivity (only one halogen) but exhibits conditional reactivity heavily dependent on the pH state of the C4-carboxylic acid.
-
Critical Insight: While the C4-COOH is formally electron-withdrawing, under basic
conditions it forms a carboxylate anion ( ), which electronically deactivates the ring and repels nucleophiles, often requiring esterification or specific solvent systems to restore reactivity.
Electronic & Mechanistic Profiling[1][2]
2,6-Dichloropyridine (The Symmetric Workhorse)[2]
-
Activation: The pyridine nitrogen (N1) activates both C2 and C6 positions (
-like). -
Inductive Boost: The chlorine at C6 inductively activates the C2 position (
), making the first substitution faster than in monochloropyridine. -
Deactivation Pathway: Upon mono-substitution with an electron-donating nucleophile (e.g., amine, alkoxide), the ring becomes electron-rich, significantly raising the activation energy for the second substitution.
2-Chloro-6-phenylpyridine-4-carboxylic acid (The "Switchable" Scaffold)
-
Asymmetry: The C6-phenyl group provides steric bulk and conjugation but blocks
at C6, forcing reaction exclusively at C2. -
The "Carboxylate Trap":
-
Acid Form (COOH): Strong Electron Withdrawing Group (EWG) (
). Highly activated for . -
Base Form (
): In standard basic conditions (e.g., , ), the acid deprotonates. The resulting anion is electron-donating via induction ( ) and creates electrostatic repulsion against anionic nucleophiles, drastically reducing yield.
-
-
Strategic Workaround: Conversion to a methyl ester or acid chloride is often required before the
step to lock the EWG character.
Comparative Pathway Diagram
The following diagram illustrates the divergent reaction pathways and energy landscapes.
Figure 1: Reaction pathways showing the "Carboxylate Trap" for Compound A versus the sequential substitution of Compound B.
Quantitative Reactivity Data
The table below synthesizes relative reactivity rates based on Hammett parameters and experimental kinetic data for pyridine derivatives [1][2].
| Feature | 2,6-Dichloropyridine | 2-Cl-6-Ph-4-COOH |
| Primary Activation | Ring Nitrogen + C6-Cl ( | Ring Nitrogen + C4-COOH ( |
| Effect of Base | Neutral (No acidic protons) | Deactivating (Forms |
| Relative Rate ( | 100 (Baseline High) | < 5 (as |
| Regioselectivity | Statistical (C2 vs C6) | Exclusive (C2 only) |
| Solubility | High in organic solvents (DCM, THF) | Poor in non-polar; requires polar/protic |
| Ideal Nucleophiles | Amines, Alkoxides, Thiols | Amines (requires coupling agents for OH) |
Experimental Protocols
Protocol A: Regioselective Mono-Substitution of 2,6-Dichloropyridine
Objective: Selective mono-amination without generating di-substituted byproduct.
-
Stoichiometry: Use 1.0 equiv of 2,6-dichloropyridine and 0.95 equiv of amine. Limiting the nucleophile is crucial.
-
Solvent: Isopropanol (IPA) or Ethanol. Protic solvents stabilize the leaving group (Cl-) and the transition state.
-
Base: DIPEA (2.0 equiv). Avoid strong alkoxides (e.g., NaOMe) unless ether formation is desired, as they can cause bis-substitution.
-
Temperature: Heat to 80°C. Monitor by HPLC.
-
Purification: The mono-product is less polar than the di-product. Flash chromatography (Hexane/EtOAc) easily separates them.
Protocol B: Activation & Substitution of 2-Chloro-6-phenylpyridine-4-carboxylic acid
Objective: Overcoming the carboxylate deactivation to achieve high-yield
Method 1: The Ester Route (Recommended)
-
Esterification: Reflux Compound A in MeOH with catalytic
(4h) to generate the methyl ester. -
Substitution: React the ester (1.0 equiv) with Nucleophile (1.2 equiv) and
(2.0 equiv) in DMF at 60°C. -
Result: The C4-ester strongly activates the C2-Cl, leading to rapid conversion (>90% yield).
-
Hydrolysis (Optional): Saponify with LiOH/THF/Water to return to the acid.
Method 2: The "Double-Deprotonation" Route (For acid-stable nucleophiles)
-
Solvent: Use a high-boiling polar solvent like NMP or DMSO.
-
Base: Use 2.5 equiv of NaH. The first equivalent deprotonates the COOH; the second deprotonates the nucleophile.
-
Conditions: Requires higher temperature (120-140°C) to overcome the electronic repulsion of the carboxylate anion.
Selection Guide: When to Use Which?
| Application Scenario | Recommended Scaffold | Reason |
| Fragment-Based Screening | 2,6-Dichloropyridine | Cheap, symmetric, allows rapid generation of diverse libraries at C2/C6. |
| Biaryl Synthesis | 2-Cl-6-Ph-4-COOH | The C6-phenyl is already installed, saving a Suzuki coupling step. |
| Solubility Optimization | 2-Cl-6-Ph-4-COOH | The C4-COOH can be used as a handle to attach solubilizing groups or form salts. |
| Late-Stage Functionalization | 2,6-Dichloropyridine | The remaining Cl allows for further cross-coupling (Suzuki/Buchwald) after the first |
References
-
Hammett Substituent Constants in Heterocycles Source: Hansch, C., & Leo, A. (1991). Substituent Constants for Correlation Analysis in Chemistry and Biology.
-
Regioselectivity in Pyridine Nucleophilic Substitution Source: BenchChem Reactivity Guides (2025).
-
Mechanistic Studies of
on Pyridines Source: Master Organic Chemistry (2018). -
Synthesis of 2-Amino-isonicotinic Acids Source: Organic Chemistry Portal (2022).
Comparative Validation Guide: Structural Fidelity of 2-Chloro-6-phenylpyridine-4-carboxylic Acid Complexes
Executive Summary & Strategic Context
In the development of pharmaceutical isosteres, 2-Chloro-6-phenylpyridine-4-carboxylic acid (CPPCA) represents a critical scaffold where steric bulk (phenyl group) and electronic modulation (chloro group) intersect.[1] Unlike simple analogs such as isonicotinic acid, the crystallization of CPPCA metal complexes presents unique validation challenges due to the steric crowding around the pyridine nitrogen (positions 2 and 6) and the halogen bonding potential of the chlorine atom.
This guide provides an objective, technical comparison of the structural validation requirements for CPPCA complexes versus standard non-substituted pyridine carboxylates.[2] It moves beyond basic refinement to address the specific crystallographic artifacts introduced by heavy-atom substitution and steric twisting.[2]
Comparative Analysis: CPPCA vs. Standard Alternatives
The following table contrasts the validation metrics and structural behaviors of CPPCA complexes against the industry standard, Isonicotinic Acid (INA) complexes.
Table 1: Structural Performance & Validation Metrics
| Feature | Target: CPPCA Complexes | Reference: Isonicotinic Acid (INA) | Validation Implication |
| N-Coordination | Sterically Hindered. The 2-Cl and 6-Ph groups block approach, often forcing coordination exclusively via the 4-COOH group or requiring significant ring twisting ( | Unimpeded. Readily forms linear N-M bonds.[2] | Critical Check: If N-M bond is claimed in CPPCA, verify bond length isn't artificially short; check for residual density indicating non-coordination.[2] |
| Crystal Packing | Halogen & | H-Bond Dominant. Driven primarily by strong O-H[1]···N hydrogen bonding networks.[2] | Hirshfeld Analysis: Essential to distinguish real halogen bonds from simple packing contacts.[2] |
| Disorder Risk | High. The phenyl ring often exhibits rotational disorder; the Cl atom can suffer from positional disorder if the head-to-tail packing is ambiguous. | Low. Rigid, planar molecule with few degrees of freedom.[2] | Refinement: Requires rigorous use of rigid bond restraints (RIGU) and similarity restraints (SIMU).[1] |
| Absorption ( | Moderate/High. The Cl atom increases absorption coefficient ( | Low. Purely organic ( | Correction: Multi-scan or analytical absorption correction is mandatory to prevent "ghost" peaks.[2] |
Technical Protocol: Self-Validating Refinement Strategy
To ensure high-fidelity structural data for CPPCA complexes, researchers must adopt a refinement protocol that actively tests for the specific errors common to this ligand class.
Phase 1: Data Collection & Reduction[1][2]
-
Redundancy: Collect data to a redundancy of
. The low symmetry often induced by the phenyl group requires high data multiplicity to resolve the absolute structure (if chiral auxiliaries are used) and correct for absorption. -
Resolution: Target
or better. The Cl atom's electron density can ripple; high-resolution data is required to separate the Cl valence shell from the core.
Phase 2: Structural Solution & Refinement (The "Stress Test")
Do not rely on default settings.[1][2] Follow this causality-driven workflow:
-
Heavy Atom Location: Locate the Metal and Chlorine atoms first.[2]
-
Checkpoint: If the Cl thermal ellipsoid is 2x larger than the adjacent Carbon, suspect Cl/H disorder (the "flipped ligand" error).
-
-
Phenyl Ring Handling: The 6-phenyl group is a common site of dynamic disorder.[2]
-
The "CheckCIF" Pre-Check:
Phase 3: Validation Visualization
Use the following DOT diagram to visualize the decision tree for validating the coordination mode, a frequent point of failure in CPPCA structures.
Figure 1: Decision logic for validating the metal-nitrogen bond in sterically crowded CPPCA complexes. Note that a planar conformation usually prohibits N-coordination due to the 2,6-substituents.
Advanced Validation: Hirshfeld Surface Analysis
Standard bond-length validation is insufficient for CPPCA due to the importance of non-covalent interactions.[2] Hirshfeld surface analysis is the required standard for proving the stability of these crystals.
Why it matters for CPPCA:
-
Chlorine: Acts as a
-hole donor.[1][2] You must validate that the Cl atom is involved in directional interactions (Halogen Bonding) rather than just steric repulsion.[2] -
Phenyl: Acts as a hydrophobic shield.[2]
Interpretation Guide:
-
Generate Surface: Map
(normalized distance) onto the Hirshfeld surface.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
The "Red Spot" Test:
-
Valid: A bright red spot on the Chlorine tip facing an Oxygen or Nitrogen acceptor indicates a Halogen Bond (stabilizing).[2]
-
Invalid: A red spot on the side of the Chlorine or Phenyl ring usually indicates steric clash (bad refinement or overcrowding).
-
-
Fingerprint Plots:
-
Look for the characteristic "wings" in the 2D plot.
-
Cl···H interactions: Should comprise 15-20% of the surface area for CPPCA.[2] If
, the packing model may be incorrect.
-
Figure 2: Hierarchy of stabilizing interactions.[1] In CPPCA validation, the existence of the Secondary (Halogen Bond) is a key indicator of a high-quality model versus a disordered one.
Common CheckCIF Alerts & Responses
When submitting CPPCA structures to the CSD or journals, these specific alerts often appear. Here is how to scientifically justify them:
| Alert Code | Message | Scientific Justification (Response) |
| PLAT213 | Atom Cxx has ADP max/min Ratio | Context: Common for the 6-phenyl ring. Action: "The phenyl ring exhibits librational motion due to the lack of strong anchoring H-bonds. The thermal ellipsoids were modeled with rigid bond restraints (RIGU)." |
| PLAT029 | diffrn_measured_fraction_theta_full Low | Context: High angle data often weak due to Cl absorption/disorder. Action: "Data was truncated at |
| PLAT410 | Short Intra H...H Contact | Context: Steric crowding between Phenyl-H and Pyridine-H. Action: "The short H...H contact arises from the twisted conformation required to accommodate the 2,6-substituents. The geometry was verified against similar entries in the CSD." |
References
-
Groom, C. R., et al. (2016).[1][2][3] The Cambridge Structural Database.[2][4] Acta Crystallographica Section B, 72(2), 171-179.[1][2] Link
-
Spackman, M. A., & Jayatilaka, D. (2009).[1][2] Hirshfeld surface analysis.[2][5][6][3][7] CrystEngComm, 11(1), 19-32.[1] Link
-
Spek, A. L. (2020).[1][2][8] CheckCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E, 76(1), 1-11.[1][2] Link
-
Politzer, P., et al. (2013).[1][2] Halogen bonding: an interim assessment. ChemPhysChem, 14(5), 879-885.[1] Link[1]
-
Desiraju, G. R. (2003).[1][2] Crystal Engineering: The Design of Organic Solids. Elsevier.[2] (Foundational text on supramolecular synthons).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xraysoft.nl [xraysoft.nl]
A Comparative Guide to the Bioactivity of Phenylpyridine Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phenylpyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of the bioactivity of various phenylpyridine carboxylic acid derivatives, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.
Introduction: The Versatility of the Phenylpyridine Carboxylic Acid Core
The unique structural arrangement of a phenyl ring linked to a pyridine ring bearing a carboxylic acid group provides a versatile template for interacting with a wide array of biological targets. The aromatic nature of the rings allows for π-π stacking and hydrophobic interactions, while the nitrogen atom of the pyridine ring and the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions. This combination of features has led to the development of phenylpyridine carboxylic acid derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into a comparative analysis of these activities, elucidating the structure-activity relationships (SAR) that govern their efficacy.
Comparative Analysis of Bioactivities
The bioactivity of phenylpyridine carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and pyridine rings. Here, we present a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data from published studies.
Anticancer Activity: Induction of Cell Cycle Arrest and Apoptosis
Several phenylpyridine carboxylic acid derivatives have emerged as potent anticancer agents, primarily by inducing cell cycle arrest at the G2/M phase and triggering apoptosis in cancer cells.[1][2]
A notable example is the compound Ro 41-4439, a phenyl-pyridine-2-carboxylic acid derivative, which has demonstrated low micromolar antiproliferative activity against a broad panel of human cancer cell lines with significant selectivity for cancer cells over normal cells.[3] Its cytotoxic effect is attributed to the arrest of cell cycle progression in mitosis, followed by the induction of apoptosis.[3]
Table 1: Comparative Anticancer Activity of Phenylpyridine Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Ro 41-4439 | MDA-MB-435 (Breast) | Low micromolar | G2/M Arrest, Apoptosis | [3] |
| Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | G2/M Arrest, Apoptosis | [2] |
| Compound 2 | HepG2 (Liver) | >15 | G2/M Arrest, Apoptosis | [2] |
Structure-Activity Relationship (SAR) Insights:
-
The position of the phenyl group on the pyridine ring is critical. For instance, 2-phenylpyridine derivatives often exhibit significant biological activities.
-
Substituents on the phenyl ring, such as methoxy groups, can influence antiproliferative activity. The number and position of these groups can significantly alter the IC50 values.
-
The length and nature of the side chain attached to the carboxylic acid can also modulate anticancer potency.[3]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Phenylpyridine carboxylic acid derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
One study on substituted pyridine derivatives highlighted their potential against various microorganisms, with some compounds exhibiting significant activity against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.[4]
Table 2: Comparative Antimicrobial Activity of Phenyl-Pyridine-Pyrazole Carboxylic Acid Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| PPP | Staphylococcus aureus | 7.81 | [4] |
| PPP | Bacillus subtilis | 7.81 | [4] |
| PPP | Pseudomonas aeruginosa | 7.81 | [4] |
| MPP | Bacillus subtilis | 31.25 | [4] |
| MPP | Escherichia coli | 31.25 | [4] |
| APP | Aspergillus fumigatus | 15.62 | [4] |
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent on the phenyl ring significantly impacts antimicrobial potency. For example, the presence of an aceto group (APP) versus a methyl group (MPP) can alter the spectrum of activity.[4]
-
The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell walls.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
Chronic inflammation is a key factor in the progression of many diseases. Phenylpyridine carboxylic acid derivatives have been investigated as anti-inflammatory agents, with a primary mechanism being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4]
Molecular docking studies have suggested that these derivatives can fit into the active sites of COX-1 and COX-2, with some showing a preference for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Table 3: Comparative Anti-inflammatory Activity of Pyridine Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| Compound 7a | NO Inhibition (LPS-stimulated RAW 264.7) | 76.6 | [6] |
| Compound 7f | NO Inhibition (LPS-stimulated RAW 264.7) | 96.8 | [6] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of specific functional groups can enhance COX-2 selectivity.
-
Docking studies indicate that the pyridine and carboxylic acid moieties can form key hydrogen bond interactions with amino acid residues in the active site of COX enzymes.[5]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the bioactivity of phenylpyridine carboxylic acid derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phenylpyridine carboxylic acid derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the phenylpyridine carboxylic acid derivatives in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions (e.g., a commercial COX inhibitor screening kit).
-
Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the phenylpyridine carboxylic acid derivatives. Include a vehicle control and a positive control (a known COX-2 inhibitor like celecoxib).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence generated by the reaction product over time using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cancer cells with the test compound for a specified time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to remove RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved caspase-3 and the Bax/Bcl-2 ratio indicates the induction of apoptosis.
Mechanistic Insights: Signaling Pathways
Understanding the molecular mechanisms by which phenylpyridine carboxylic acid derivatives exert their effects is crucial for rational drug design and optimization.
Anticancer Mechanism: G2/M Arrest and Apoptosis Induction
Phenylpyridine carboxylic acid derivatives often induce anticancer effects by disrupting the cell cycle and promoting programmed cell death (apoptosis).
Caption: Phenylpyridine carboxylic acid derivatives induce G2/M arrest and apoptosis.
The diagram illustrates that these compounds can upregulate tumor suppressor proteins like p53 and its downstream target p21, which in turn inhibit the CDK1/Cyclin B complex, leading to G2/M arrest.[2] Concurrently, they can induce apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[7] This disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[7][8] Some derivatives also activate the JNK signaling pathway, which can contribute to apoptosis.[2]
Anti-inflammatory Mechanism: COX-2 Inhibition
The anti-inflammatory effects of many phenylpyridine carboxylic acid derivatives are mediated by their inhibition of the COX-2 enzyme.
Caption: Phenylpyridine carboxylic acid derivatives inhibit the COX-2 pathway.
This pathway shows that COX-2 converts arachidonic acid into prostaglandins, which are key mediators of inflammation. Phenylpyridine carboxylic acid derivatives can selectively bind to and inhibit the active site of COX-2, thereby blocking the production of prostaglandins and reducing inflammation.[4][5]
Conclusion and Future Directions
Phenylpyridine carboxylic acid derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. The comparative analysis presented in this guide highlights the significant potential of this scaffold in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and mechanistic insights provide a solid foundation for researchers to design and evaluate new derivatives with improved potency and selectivity.
Future research should focus on a more comprehensive and direct comparative analysis of a wider range of structurally diverse phenylpyridine carboxylic acid derivatives against multiple biological targets. This will enable a more refined understanding of the structure-activity relationships and facilitate the rational design of next-generation therapeutics. Furthermore, in-depth studies into the specific molecular interactions with their targets and the elucidation of detailed signaling pathways will be crucial for optimizing the efficacy and safety profiles of these promising compounds.
References
- Al-Soud, Y. A., et al. (2010). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. Molecules, 15(3), 1964-1977.
- Gros, L., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anti-cancer drugs, 13(4), 359-366.
- Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. (n.d.).
- Ahmad, G., et al. (2024). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Advances, 14(39), 28186-28203.
- Al-Oqail, M. M., et al. (2025). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen Species Mediate the Anti-proliferative and Anti-migratory Activity of Mefenamic Acid in Breast Cancer Cells. OncoTargets and Therapy, 18, 1-12.
- Taye, A. A., et al. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Agents.
- Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1268, 133698.
- A Comparative Guide to 3-Methylpyridine-4-carboxylic Acid N-Oxide Analogs in Preclinical Research. (2025). BenchChem.
- Design, Molecular Docking, Synthesis, and ADME Studies of Novel Amide Derivatives of Diflunisal and Aspirin Compounds as Preferential Selective Cox-2 Inhibitor. (2024). Research Journal of Pharmacy and Technology, 17(2), 523-531.
- Christodoulou, M. S., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology reports, 34(4), 1835-1842.
- Hassan, M. I., et al. (n.d.). Role of Bcl-2 family proteins and caspases in the regulation of apoptosis.
- Kamal, A., et al. (2019). Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy. Molecules, 24(24), 4594.
- FACS studies showing the induction of the G2/M cell cycle arrest by... (n.d.).
- SAR for anticancer and antimicrobial activity. (n.d.).
- Activation of caspases, regulation of expression of Bcl-2 family... (n.d.).
- Strasser, A., et al. (2000). Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response.
- Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
- Chen, Y., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Cell and Developmental Biology, 11, 1163435.
- Hsieh, Y.-S., et al. (2021). Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells. International Journal of Molecular Sciences, 22(17), 9208.
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- 4. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04217D [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
